Product packaging for Lanthanum vanadium tetraoxide(Cat. No.:CAS No. 13939-40-7)

Lanthanum vanadium tetraoxide

Cat. No.: B576883
CAS No.: 13939-40-7
M. Wt: 253.843
InChI Key: VDFIWNZCPUPILN-UHFFFAOYSA-N
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Description

Lanthanum vanadium tetraoxide (LaVO₄), or lanthanum orthovanadate, is an advanced inorganic compound with significant applications in catalytic and energy research. In catalysis, it serves as a highly selective and stable catalyst for the oxybromination of methane, a key process in transforming natural gas into valuable chemicals . Its performance is driven by the V⁵⁺/V⁴⁺ redox couple, which can be finely tuned by adjusting the vanadium-to-lanthanum ratio in the material's composition . In the energy sector, lanthanum vanadates like La₀.₇Sr₀.₃VO₃ are investigated as promising ceramic anode materials for Solid Oxide Fuel Cells (SOFCs) due to their high electronic conductivity and excellent tolerance to sulfur poisoning . The compound is also vital in materials science, where it is fabricated into high-purity, high-density sputtering targets for depositing thin films in semiconductor and optical devices . Furthermore, research into lanthanum-doped vanadium pentoxide films reveals that the incorporation of lanthanum alters the structural and optical properties, decreasing crystallite size and modifying the optical band gap, which suggests promise for solar cell and opto-electronic applications . This combination of tunable redox properties, stability, and versatile functionality makes this compound a valuable compound for scientific and industrial innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula LaO4V-5 B576883 Lanthanum vanadium tetraoxide CAS No. 13939-40-7

Properties

CAS No.

13939-40-7

Molecular Formula

LaO4V-5

Molecular Weight

253.843

IUPAC Name

lanthanum(3+);oxygen(2-);vanadium

InChI

InChI=1S/La.4O.V/q+3;4*-2;

InChI Key

VDFIWNZCPUPILN-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[V].[La+3]

Origin of Product

United States

Synthesis Methodologies and Advanced Fabrication Techniques for Lavo₄

Solution-Based Synthesis Approaches

Solution-based methods offer excellent control over particle size, morphology, and homogeneity at relatively low temperatures. These techniques involve the precipitation of the desired compound from a solution of its precursors.

Hydrothermal Synthesis Protocols and Parametric Influences

Hydrothermal synthesis is a widely employed method for producing crystalline LaVO₄ with controlled morphologies. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave. The properties of the resulting LaVO₄ are highly dependent on several key parameters.

The pH of the reaction solution plays a crucial role in determining the crystal phase and morphology of the final product. For instance, studies have shown that at a pH below 3.5, irregular nanoparticles of the monoclinic (m-LaVO₄) phase are typically formed. wpmucdn.com Conversely, in a pH range of 4.5 to 6.0, uniform nanorods with the metastable tetragonal (t-LaVO₄) zircon structure can be obtained. wpmucdn.com Further increasing the pH above 6.0 tends to result in particle-like nanocrystals. wpmucdn.com

The use of chelating agents or surfactants, such as ethylenediaminetetraacetic acid (EDTA) or ethylene (B1197577) glycol (EG), is a common strategy to direct the growth and assembly of LaVO₄ nanostructures. researchgate.netrsc.org For example, EDTA-mediated hydrothermal synthesis has been successfully used to produce LaVO₄ nanorods. researchgate.net Similarly, an EG-assisted hydrothermal method allows for the phase-selective synthesis of both monoclinic and tetragonal LaVO₄:Eu³⁺ microcrystals by varying the pH and the volume ratio of EG to water. jkcs.or.kr In one typical procedure, lanthanum nitrate (B79036) and sodium vanadate (B1173111) are used as precursors, and the reaction is conducted in an autoclave at 180°C for 12 hours. jkcs.or.kr Novel morphologies, such as fishbone-like t-LaVO₄ nanostructures, have also been fabricated via a surfactant-free hydrothermal route at 160°C for 24 hours. researchgate.net

Table 1: Parametric Influences in Hydrothermal Synthesis of LaVO₄

ParameterValue/ConditionPrecursorsResulting Phase/Morphology
pH < 3.5La(NO₃)₃, Na₃VO₄Monoclinic, irregular nanoparticles wpmucdn.com
pH 4.5 - 6.0La(NO₃)₃, Na₃VO₄Tetragonal, uniform nanorods wpmucdn.com
pH > 6.0La(NO₃)₃, Na₃VO₄Tetragonal, particle-like nanocrystals wpmucdn.com
Temperature & Time 180°C, 12 hLa(NO₃)₃, Na₃VO₄, EGMonoclinic or Tetragonal 3D architectures jkcs.or.kr
Temperature & Time 160°C, 24 hLa₂O₃, NH₄VO₃Tetragonal, fishbone-like nanocrystals researchgate.net
Chelating Agent EDTANot SpecifiedNanorods researchgate.net

Co-precipitation Methods and Morphological Control

Co-precipitation represents a facile and cost-effective method for synthesizing LaVO₄ nanoparticles, often at room temperature. nih.govresearchgate.net This technique involves the simultaneous precipitation of lanthanum and vanadate ions from a solution by adding a precipitating agent.

A typical room-temperature co-precipitation synthesis involves dissolving lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) in distilled water and nitric acid. nih.gov Separately, a sodium vanadate (Na₃VO₄) solution is prepared by dissolving sodium hydroxide (B78521) (NaOH) and ammonium (B1175870) metavanadate (NH₄VO₃) in water. nih.gov The lanthanum nitrate solution is then added dropwise to the vanadate solution under constant stirring. nih.gov The pH of the mixture is subsequently adjusted to approximately 7 using a sodium hydroxide solution to induce precipitation. nih.gov The resulting precipitate is then filtered, washed, and dried at a relatively low temperature, such as 80°C, to yield the final product. nih.gov

This method has been shown to produce tetragonal LaVO₄ with a pin-like nanostructure, with particle sizes in the range of 14-18 nm. nih.govwiley.com The simplicity of the procedure and the avoidance of high-temperature calcination make it an attractive route for producing large quantities of nanocrystalline LaVO₄. nih.gov The morphology of the nanoparticles can be influenced by factors such as precursor concentration, stirring rate, and the rate of addition of the precipitating agent.

Table 2: Typical Co-precipitation Synthesis of t-LaVO₄

StepDescription
1. Precursor Solution A Dissolve La(NO₃)₃·6H₂O in distilled water and 1M nitric acid. nih.gov
2. Precursor Solution B Dissolve NaOH and NH₄VO₃ in distilled water to form a Na₃VO₄ solution. nih.gov
3. Reaction Add Solution A dropwise to Solution B under vigorous magnetic stirring. nih.gov
4. pH Adjustment Adjust the pH of the mixture to ~7 with NaOH solution. nih.gov
5. Aging Continue stirring for a set duration (e.g., 30 minutes). nih.gov
6. Separation & Drying Filter, wash with distilled water, and dry the precipitate at 80°C for 3 hours. nih.gov

Sol-Gel Processing for Nanostructured LaVO₄

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. It involves the conversion of a system of colloidal nanoparticles (sol) into a continuous solid network (gel). This method allows for the synthesis of highly pure and homogeneous nanostructured LaVO₄ at lower temperatures compared to solid-state reactions.

One common approach is the aqueous nitrate-citrate sol-gel route, which utilizes citric acid as a complexing agent. lnu.edu.ua In this process, stoichiometric amounts of lanthanum nitrate (La(NO₃)₃) and ammonium metavanadate (NH₄VO₃) are used as starting materials. lnu.edu.ua The NH₄VO₃ is first dissolved in a concentrated ammonia (B1221849) solution, and then mixed with the lanthanum nitrate solution. lnu.edu.ua Citric acid is added to this mixture to form a stable sol by chelating the metal ions, which prevents their premature precipitation. lnu.edu.ua

The pH of the solution is carefully controlled during this process. The resulting sol is then heated to evaporate the solvent, typically around 100°C, yielding a viscous gel. lnu.edu.ua This gel is subsequently calcined at elevated temperatures. Thermal analysis indicates that single-phase, monoclinic LaVO₄ nanoparticles can be formed at temperatures around 630°C. lnu.edu.ua The resulting powders consist of particles with diameters ranging from 100 to 500 nm, exhibiting a loose and porous surface. lnu.edu.ua

Solid-State Reaction Techniques

Solid-state reactions, also known as ceramic methods, involve the direct reaction of solid precursors at high temperatures. These methods are traditionally used for producing polycrystalline materials.

Conventional High-Temperature Solid-State Synthesis

The conventional solid-state synthesis of LaVO₄ is a straightforward but energy-intensive method. It typically involves intimately mixing stoichiometric amounts of solid precursors, most commonly lanthanum(III) oxide (La₂O₃) and vanadium(V) oxide (V₂O₅). wiley.comcsic.es

The mixture is thoroughly ground in an agate mortar to ensure homogeneity and increase the contact area between the reactant particles. csic.es The powdered mixture is then pressed into pellets and subjected to high-temperature calcination in a furnace. The reaction temperatures are generally very high, ranging from 600°C to 1300°C, with long reaction durations of 4 to 12 hours or more. wiley.comcsic.es Intermediate grinding steps are often necessary to ensure the completion of the reaction. For instance, one procedure involves calcining the mixture at 700°C for 6 hours, followed by regrinding, pelletizing, and final sintering at 1300°C for 10 hours to obtain dense ceramics. csic.es While effective in producing crystalline LaVO₄, this method often results in non-uniform particles due to anisotropic grain growth at high temperatures. csic.es A lower temperature variation uses lanthanum acetate (B1210297) hydrate (B1144303) and vanadium acetylacetonate (B107027) as precursors, allowing for the formation of monoclinic LaVO₄ at 500°C with a dwelling time of 2 hours. wiley.com

Microwave-Assisted Solid-State Synthesis Innovations

To overcome the drawbacks of conventional solid-state reactions, such as long reaction times and high energy consumption, microwave-assisted solid-state synthesis (MASSS) has emerged as an innovative and efficient alternative. inoe.robalikesir.edu.tr This technique utilizes microwave energy to heat the reactants directly and volumetrically, leading to rapid temperature increases and significantly accelerated reaction rates.

In a typical MASSS procedure for LaVO₄, lanthanum(III) oxide and vanadium(V) oxide are mixed in a 1:1 molar ratio and homogenized. inoe.ro The mixture is then placed in a porcelain crucible and subjected to microwave irradiation in a domestic microwave oven, for example, at 850 W for 20 minutes. inoe.ro In some cases, a microwave susceptor like granular activated charcoal is used to aid in energy absorption. rsc.org Following the initial microwave treatment, the mixture is often reground and then crystallized at a lower temperature (e.g., 450°C for 2 hours) to obtain well-formed crystals. inoe.ro

The MASSS method drastically reduces the synthesis time from many hours to mere minutes, offering a significant advantage in terms of energy efficiency and cost. inoe.ro This rapid, simple, and robust method has been successfully used to prepare crystalline monoclinic LaVO₄. inoe.ro

Table 3: Comparison of Solid-State Synthesis Methods for LaVO₄

FeatureConventional Solid-StateMicrowave-Assisted Solid-State
Precursors La₂O₃, V₂O₅ csic.es or La(CH₃CO₂)₃·xH₂O, V(C₅H₇O₂)₃ wiley.comLa₂O₃, V₂O₅ inoe.ro
Reaction Temperature 600 - 1300°C wiley.comcsic.es850 W Microwave + 450°C Annealing inoe.ro
Reaction Time 4 - 12 hours wiley.comcsic.es~20 minutes + 2 hours annealing inoe.ro
Energy Consumption HighLow
Product Characteristics Crystalline, potentially non-uniform grains csic.esCrystalline, micron to nano-scale particles inoe.ro
Key Advantage Simplicity, scalabilitySpeed, energy efficiency inoe.ro

Thin Film Deposition Strategies

The fabrication of high-quality LaVO₄ thin films is essential for their use in electronic and optical devices. Several physical vapor deposition techniques have been explored to achieve this, each offering unique advantages in controlling film properties.

Pulsed Laser Deposition (PLD) for LaVO₄ Films

Pulsed Laser Deposition (PLD) is a versatile technique for fabricating thin films of complex materials. korvustech.compsi.ch It involves the use of a high-power laser to ablate a target material, creating a plasma plume that deposits onto a substrate. korvustech.com A key advantage of PLD is its ability to maintain the stoichiometry of the target material during deposition, which is particularly beneficial for complex oxides like LaVO₄. korvustech.com

The PLD process is typically carried out in a vacuum chamber, allowing for precise control over the deposition environment, including the composition and pressure of the background gas. korvustech.com For oxide films, oxygen is often introduced into the chamber to ensure proper stoichiometry. korvustech.com The properties of the resulting film can be tailored by adjusting various parameters, such as laser fluence, repetition rate, and substrate temperature. ornl.govmdpi.com The use of in-situ monitoring techniques like high-pressure reflection high-energy electron diffraction (RHEED) can provide real-time feedback on film growth, enabling nanometer-scale precision. ornl.gov

PLD ParameterEffect on Film Properties
Laser FluenceInfluences ablation rate and plasma plume energy.
Repetition RateAffects the deposition rate and can influence film crystallinity.
Substrate TemperatureCritical for controlling film crystallinity and epitaxial growth.
Background Gas PressureAffects the stoichiometry and microstructure of the film.

Magnetron Sputtering and Epitaxial Growth

Magnetron sputtering is another widely used physical vapor deposition technique for producing thin films. agc-plasma.com This method utilizes a magnetically confined plasma to sputter atoms from a target onto a substrate. agc-plasma.com By introducing reactive gases such as oxygen or nitrogen into the chamber, compound films like oxides and nitrides can be formed. agc-plasma.com

Epitaxial growth, where the crystalline structure of the deposited film aligns with that of the substrate, can be achieved using magnetron sputtering under controlled conditions. arxiv.orgek-cer.hu This technique is crucial for fabricating high-quality, single-crystal-like films with superior electronic and optical properties. mdpi.com The choice of substrate material and the optimization of deposition parameters, including substrate temperature and gas pressure, are critical for achieving epitaxial growth. ek-cer.hudiva-portal.org For instance, epitaxial TiN films have been successfully grown on SiC substrates by reactive magnetron sputtering at elevated temperatures. ek-cer.hu Similarly, epitaxial Mg₃Bi₂ thin films were synthesized on sapphire substrates at a deposition temperature of 200 °C. diva-portal.org

Sputtering ParameterInfluence on Epitaxial Growth
Substrate TemperatureA key factor in promoting adatom mobility and crystalline ordering. ek-cer.hu
Gas Pressure & CompositionAffects the sputtering rate and the chemical composition of the film. agc-plasma.com
Sputtering PowerInfluences the energy of sputtered particles and the deposition rate. mdpi.com
Substrate Bias VoltageCan be used to modify the energy of ions bombarding the film, affecting its properties. mdpi.com

Hydrothermal Epitaxy of LaVO₄ Nanorod Arrays

Hydrothermal epitaxy has emerged as a promising method for the bottom-up fabrication of one-dimensional nanostructures directly on a substrate. This technique has been successfully employed to grow LaVO₄ nanorod array films. researchgate.net In a typical process, an epitaxial layer composed of tightly packed LaVO₄ nanoparticles first grows on the substrate, followed by the assembly of nanorods on this layer. researchgate.net

The morphology of the nanorods, such as their side length, can be controlled by adjusting the concentration of the reactants. researchgate.net For example, LaVO₄:Cu,Eu nanorod arrays have been prepared on copper substrates, where the side length of the nanorods was tunable from 20 to 300 nm. researchgate.net The resulting nanorods are often single crystals, highlighting the high degree of crystalline order achievable with this method. researchgate.net The influence of various hydrothermal parameters, such as reaction time and temperature, on the morphology of nanorod arrays has been systematically studied for other material systems like SnO₂ and ZnO. cjmr.orgresearchgate.netnih.gov

Nanoparticle and Nanostructure Fabrication Routes

The synthesis of LaVO₄ with controlled nanoparticle size and nanostructure morphology is crucial for a wide range of applications. Various solution-phase and template-assisted methods have been developed to achieve this control.

Controlled Synthesis of LaVO₄ Nanocrystals

The synthesis of nanocrystals with well-defined size and shape is a central goal in nanotechnology. nih.gov Solution-phase methods are particularly advantageous due to their simplicity, cost-effectiveness, and the ability to produce large quantities. i-asem.org In these methods, the reduction of metal precursors in the presence of capping agents or surfactants allows for the controlled nucleation and growth of nanoparticles. i-asem.org The final morphology of the nanocrystals is strongly influenced by factors such as the supply of energy and the flux of reactants. nih.gov

The seed-mediated growth method offers another level of control, where pre-synthesized nanoparticles (seeds) are used to initiate the growth of larger, more complex nanostructures. i-asem.org This two-step process provides greater flexibility in tailoring both the size and shape of the final product. i-asem.org For instance, the size of iron oxide nanoparticles has been controlled by varying the solvent and the concentration of oleic acid during thermal decomposition. nih.gov Similarly, the morphology of CdS nanocrystals was controlled by adjusting the ratio of two different solvents.

Morphology-Controlled Growth Mechanisms of LaVO₄ Nanostructures

Understanding the growth mechanisms is essential for the rational design and synthesis of nanostructures with desired morphologies. rsc.orgresearchgate.net The final shape of a nanostructure is often the result of a delicate interplay between thermodynamics and kinetics during its formation. The morphological evolution can proceed through different dimensional phases, from zero-dimensional nanoparticles to one-dimensional rods or wires, and even two-dimensional plates. researchgate.net

Template-assisted synthesis provides a powerful route to control the morphology of nanostructures. chemistryviews.org In this approach, a pre-existing template with a defined shape directs the growth of the desired material. For example, chiral metal-organic frameworks have been synthesized using cellulose (B213188) nanocrystals as a template. chemistryviews.org The morphology of the final nanostructure can also be influenced by the synthesis method itself. For instance, different synthesis techniques for zinc oxide have been shown to yield distinct nanoplates, which in turn affects their material properties. mdpi.com The morphology of metal nanoparticles can also influence subsequent processes, such as in metal-assisted chemical etching, where the shape of the silver nanoparticle catalyst affects the resulting etched nanostructures on a silicon substrate. ncepu.edu.cn

FactorInfluence on Nanostructure Morphology
Reactant ConcentrationCan control the size and aspect ratio of nanostructures. researchgate.netcjmr.org
Reaction Temperature & TimeAffects nucleation and growth rates, influencing final size and shape. cjmr.org
Solvents/SurfactantsCan selectively adsorb to certain crystal facets, promoting anisotropic growth.
TemplatesProvides a scaffold for the directed growth of specific morphologies. chemistryviews.org

Colloidal Nanoparticle Synthesis and Stabilization

Colloidal synthesis represents a versatile "bottom-up" approach for the fabrication of Lanthanum vanadium tetraoxide (LaVO₄) nanoparticles. This class of methods involves the chemical precipitation of the material from precursor solutions in a liquid phase, offering precise control over the resulting nanoparticles' size, morphology, and crystal structure. A critical component of these syntheses is the use of stabilizing or capping agents, which adsorb to the nanoparticle surface to control growth and prevent agglomeration, thereby ensuring a stable colloidal dispersion.

Research has explored various colloidal strategies, including arrested precipitation in organic solvents and hydrothermal methods employing chelating agents, to produce LaVO₄ nanocrystals with tailored properties.

Arrested Precipitation

One effective technique for producing organic solvent-soluble LaVO₄ nanoparticles is through an arrested precipitation reaction. acs.orginstras.com This process involves the controlled precipitation of lanthanide and vanadate ions in the presence of a surface-coordinating ligand. acs.org The ligand's primary roles are to manage the growth of the nanocrystals and to provide solubility in organic media post-synthesis. acs.orginstras.com

In a typical synthesis, lanthanum and vanadate precursors are reacted in a solvent mixture, such as ethanol (B145695) and water, at an elevated temperature. acs.org For instance, a dithiophosphate (B1263838) ligand has been successfully used to synthesize colloidal LaVO₄ nanoparticles. acs.orgnih.gov The process involves heating a solution of the ligand and sodium orthovanadate, followed by the dropwise addition of a lanthanum nitrate solution. acs.orginstras.com The resulting nanoparticles are then separated via centrifugation. acs.org A notable finding is that LaVO₄ nanoparticles produced by this method can exhibit a xenotime (B576624) crystal structure, which differs from the monazite (B576339) structure of bulk LaVO₄. acs.orgnih.gov This structural difference can be advantageous for enhancing the material's luminescent properties. nih.gov

Hydrothermal Synthesis

Hydrothermal methods, often assisted by chelating agents, provide another robust route for the controllable synthesis of LaVO₄ nanocrystals. nih.govscilit.com These techniques allow for the selective formation of either the monoclinic or the metastable tetragonal phase by carefully tuning reaction conditions. nih.govacs.org Chelating ligands, such as ethylenediaminetetraacetic acid (EDTA), play a crucial role as structure-directing agents. nih.govresearchgate.net Studies have shown that EDTA can favor the formation of tetragonal LaVO₄ and induce a transformation from the more stable monoclinic phase. nih.gov

The morphology and dimensions of the final product are highly dependent on experimental parameters. rsc.org Key factors include the pH of the initial solution, the molar ratio of the chelating agent to the lanthanum ion (e.g., Na₂EDTA/La³⁺), and the reaction time and temperature. acs.orgrsc.org By adjusting these conditions, researchers have successfully synthesized various morphologies, from one-dimensional (1D) nanorods to three-dimensional (3D) rod-clusters. rsc.orgrsc.org For example, pure tetragonal LaVO₄ nanorods with uniform diameters around 10 nm have been obtained via a hydrothermal route at a pH of 4.5. acs.org

Table 1: Research Findings on Colloidal Synthesis of LaVO₄ Nanoparticles

Synthesis MethodLanthanum PrecursorVanadium PrecursorStabilizer/Directing AgentReaction ConditionsKey Findings & MorphologyCitations
Arrested PrecipitationLa(NO₃)₃·6H₂OSodium orthovanadate(C₁₈H₃₇O)₂PS₂⁻ (Dithiophosphate ligand)75 °C in Ethanol/WaterProduces organic solvent-soluble nanoparticles with a xenotime crystal structure. acs.orginstras.comnih.gov
Hydrothermal SynthesisNot specifiedNot specifiedEthylenediaminetetraacetic acid (EDTA)Not specifiedEDTA acts as a chelating ligand, favoring the formation of tetragonal (zircon-type) LaVO₄. nih.gov
Hydrothermal SynthesisLa(NO₃)₃Not specifiedNone (pH controlled)180 °C for 48 h at pH 4.5Control of pH from 2.5 to 4.5 induces a phase transformation from monoclinic to tetragonal nanorods. acs.org
Hydrothermal SynthesisNot specifiedNot specifiedDisodium ethylenediaminetetraacetic acid (Na₂EDTA)180 °C for 24 h at pH 7Morphology controlled by Na₂EDTA/La³⁺ molar ratio, yielding 1D nanorods and 3D rod-clusters. rsc.org
Co-precipitationNot specifiedNot specifiedNone specifiedRoom TemperatureFacile synthesis of tetragonal LaVO₄ with a pin-like nanostructure. nih.govresearchgate.net
Colloidal DepositionNot specifiedNot specifiedOleic acid/amineNonpolar solvent (cyclohexane)Pre-synthesis of LaVO₄ nanocrystals dispersible in organic solvent for creating nanocomposites. scispace.com

Nanoparticle Stabilization

The stability of colloidal LaVO₄ nanoparticles is paramount and is achieved through the use of capping agents. d-nb.info These molecules adsorb onto the nanoparticle surface, providing steric or electrostatic repulsion that prevents aggregation and uncontrolled growth. d-nb.infocdmf.org.br The choice of capping agent dictates the nanoparticles' surface chemistry and their compatibility with different solvent systems. d-nb.info

Stabilization in Organic Solvents: For applications requiring dispersion in nonpolar media, long-chain surfactants are employed. The dithiophosphate ligand ((C₁₈H₃₇O)₂PS₂⁻) not only controls particle growth but also renders the LaVO₄ nanoparticles readily soluble in chlorinated solvents like chloroform. acs.orgnih.gov Similarly, the use of oleic acid and oleylamine (B85491) as surfactants has been reported for preparing LaVO₄ nanocrystals that are dispersible in cyclohexane. scispace.com

Stabilization in Aqueous Solvents: For biological or aqueous-based applications, hydrophilic capping agents are necessary. Chelating agents like EDTA and its salts serve this purpose in hydrothermal syntheses, promoting stability in the aqueous reaction medium. nih.govrsc.org

Post-Synthesis Surface Modification: In some cases, nanoparticles are stabilized after their initial synthesis through surface coating. A facile method involves encapsulating LaVO₄ nanoparticles with a silica (B1680970) shell. rsc.org This core-shell structure (LaVO₄@SiO₂) provides high aqueous solubility and stability at physiological pH, which is crucial for potential biomedical applications. rsc.org The lack of effective stabilization can lead to significant aggregation of nanoparticles, which can be promoted by hydrogen bonding between surface hydroxyl groups. mdpi.com

Table 2: Stabilizing Agents Used in the Synthesis of LaVO₄ Nanoparticles

Stabilizing AgentChemical ClassFunction / Resulting PropertyCitations
(C₁₈H₃₇O)₂PS₂⁻Dithiophosphate LigandControls crystal growth and provides solubility in organic solvents (e.g., chloroform). acs.orginstras.com
Ethylenediaminetetraacetic acid (EDTA) / Na₂EDTAChelating AgentActs as a structure-directing agent, stabilizes particles in aqueous media, and favors tetragonal phase formation. nih.govresearchgate.netrsc.org
Oleic acid / OleylamineSurfactantStabilizes nanoparticles for dispersion in nonpolar organic solvents like cyclohexane. scispace.com
Silica (SiO₂)Inorganic CoatingApplied post-synthesis to form a core-shell structure, enhancing aqueous solubility and stability. rsc.org

Structural Polymorphism and Phase Transition Studies in Lavo₄

Monoclinic (Monazite) Phase Investigations

The monoclinic phase of LaVO₄ is the thermodynamically favored structure due to the large ionic radius of the La³⁺ ion, which accommodates a higher oxygen coordination number of nine compared to the eightfold coordination in the tetragonal phase. journalijar.com

Crystallographic Parameters and Space Group Analysis (P2₁/c, P2₁/n)

The monoclinic phase of LaVO₄ crystallizes in the space group P2₁/n, which is a non-standard setting of P2₁/c (No. 14). journalijar.comsci-hub.seresearchgate.net Rietveld refinement of X-ray diffraction data has provided precise crystallographic parameters for this phase.

Table 1: Representative Crystallographic Data for Monoclinic LaVO₄

Parameter Value Reference
Space Group P2₁/n (No. 14) journalijar.comsci-hub.seresearchgate.net
a 7.0434(1) Å researchgate.net
b 7.2801(1) Å researchgate.net
c 6.7224(1) Å researchgate.net
β 104.864(1)° researchgate.net
Cell Volume (V) 332.51(9) ų researchgate.net
Z 4 journalijar.comresearchgate.net
Calculated Density (Dx) 5.07 g/cm³ researchgate.net

Atomic Coordination Environments and Bond Characteristics

In the monoclinic monazite (B576339) structure, the lanthanum ion (La³⁺) is surrounded by nine oxygen atoms, forming a LaO₉ polyhedron. journalijar.commaterialsproject.org The vanadium ion (V⁵⁺) is tetrahedrally coordinated by four oxygen atoms, forming isolated VO₄ tetrahedra. journalijar.commaterialsproject.org The bond distances for La-O range from approximately 2.51 to 2.99 Å. materialsproject.org The V-O bond distances are in the range of 1.73 to 1.75 Å. materialsproject.org The bonding nature within both the LaO₉ polyhedra and the VO₄ tetrahedra is considered partially covalent. journalijar.com

Tetragonal (Zircon) Phase Research

The tetragonal zircon-type structure of LaVO₄ is a metastable phase. journalijar.com It is less thermodynamically stable than the monoclinic phase but is of significant interest due to its potential for enhanced luminescent properties. nih.govias.ac.in

Crystallographic Parameters and Space Group Analysis (I4₁/amd)

The tetragonal phase of LaVO₄ crystallizes in the space group I4₁/amd (No. 141). materialsproject.orgresearchgate.net The structure consists of isolated VO₄ tetrahedra and LaO₈ dodecahedra. researchgate.net

Table 2: Representative Crystallographic Data for Tetragonal LaVO₄

Parameter Value Reference
Space Group I4₁/amd (No. 141) materialsproject.orgresearchgate.net
a 7.4578(7) Å researchgate.net
c 6.5417(9) Å researchgate.net
Z 4 researchgate.net
Density 4.62 g/cm³ materialsproject.org

In this structure, the La³⁺ ion is eight-coordinated to oxygen atoms, with La-O distances of 2.4558(13) Å (four bonds) and 2.5381(14) Å (four bonds). researchgate.net The average V-O bond length is approximately 1.709(2) Å. researchgate.net

Metastability and Stabilization Mechanisms of Tetragonal LaVO₄

The tetragonal phase of LaVO₄ is metastable and transforms to the more stable monoclinic phase at elevated temperatures and pressures. figshare.comacs.org The critical temperature for this transition has been reported to be around 300°C for the pure compound. figshare.com Several strategies have been explored to stabilize the metastable tetragonal phase.

One effective method is through doping. Partial substitution of La³⁺ with smaller ions like Eu³⁺ has been shown to increase the stability of the tetragonal phase. figshare.comacs.org This is evidenced by an increase in the critical temperature and pressure required for the phase transition. figshare.com For instance, with increasing Eu³⁺ concentration, the critical temperature for the tetragonal to monoclinic transition increases. acs.org The stabilization is attributed to the increase in the activation energy required for the phase transformation. figshare.comacs.org The use of chelating ligands, such as ethylenediaminetetraacetic acid (EDTA), during synthesis has also been found to favor the formation and stabilization of the tetragonal phase. nih.gov Furthermore, the small size effect in nanocrystals can enhance the thermal stability of the tetragonal phase, with the phase transition temperature increasing to as high as 850°C for nanosized particles. nih.gov

High-Pressure Phase Transformation Phenomena

The structural behavior of LaVO₄ under high pressure has been a subject of significant investigation, revealing complex phase transitions.

When the zircon-type tetragonal LaVO₄ is subjected to pressure, it undergoes an irreversible phase transition to the monoclinic monazite structure starting at approximately 5 GPa and completing around 11 GPa. ias.ac.infigshare.comacs.org Upon further compression, a second, reversible phase transition to an undetermined high-pressure phase (Phase III) occurs at about 12.9 GPa. figshare.comacs.org

Studies on the monoclinic monazite phase under pressure have shown a transition to another monoclinic phase at approximately 12 GPa. sci-hub.senih.gov This high-pressure monoclinic phase retains the same P2₁/n space group but has a larger unit cell with double the number of atoms, resulting in an 8% density increase. sci-hub.se This transition is accompanied by an increase in the coordination number of vanadium from four to six and lanthanum from nine to ten. arxiv.org Further investigations suggest that at pressures around 12 GPa, LaVO₄ transforms to a BaWO₄-II type structure. nih.gov

Zircon-to-Monazite Transition under Compression

The zircon-type structure of LaVO₄ undergoes a phase transition to the monazite-type structure under compression. acs.orgaip.org This irreversible transformation is initiated at a pressure of approximately 5 GPa. acs.orgias.ac.infigshare.com The transition involves the coexistence of both zircon and monazite phases over a pressure range, with the transformation completing at around 11 GPa. ias.ac.inresearchgate.net This structural change is driven by the rotation of VO₄ tetrahedra and a lateral shift of the (100) planes, which allows for a more compact packing of atoms and accommodates the reduction in volume induced by pressure. scispace.com The monazite structure is characterized by zig-zagging polyhedral chains, which differ from the straighter chains found in the zircon structure. scispace.com

Formation of High-Pressure Metastable Phases (e.g., BaWO₄-II type)

Upon further compression, the monazite phase of LaVO₄ undergoes another phase transition. arxiv.orgnih.govresearchgate.net At approximately 12 GPa, a transition to a high-pressure phase with a BaWO₄-II type structure occurs. arxiv.orgnih.govresearchgate.netresearchgate.net This transition is reversible and results in a monoclinic structure with the same space group as monazite (P2₁/n), but with a doubled number of atoms in the unit cell. researchgate.netsci-hub.seacs.org The formation of this phase is accompanied by a significant volume collapse of about 8%. arxiv.orgresearchgate.net The BaWO₄-II structure is considered a potential post-monazite phase for other orthovanadates with large trivalent cations. ull.es

Pressure-Induced Changes in Coordination and Local Sites

The phase transitions in LaVO₄ under pressure are fundamentally linked to changes in the coordination environment of the constituent ions. arxiv.orgnih.govresearchgate.net During the zircon-to-monazite transition, the coordination number of the Lanthanum (La) ion increases from eight to nine. aip.orgscispace.com The subsequent transition to the BaWO₄-II type structure involves an increase in the coordination number of the Vanadium (V) ion from four to six. arxiv.orgnih.govresearchgate.net These changes in coordination significantly affect the local sites of the atoms, leading to the observed structural transformations. nih.govresearchgate.net

Temperature-Induced Structural Phase Transitions

Thermal Stability of Polymorphs and Transition Temperatures

The different polymorphs of LaVO₄ exhibit distinct thermal stabilities. The zircon-type tetragonal phase is metastable and transforms into the thermodynamically stable monoclinic monazite phase upon heating. ias.ac.inacs.org The transition temperature for this transformation has been observed to be between 600 and 650°C. ias.ac.in However, for nanosized zircon-type LaVO₄, the phase transition to the monazite structure occurs at a higher temperature of 850°C, indicating enhanced thermal stability due to the small particle size. nih.gov Doping with ions such as Eu³⁺ can also increase the critical temperature for the tetragonal to monoclinic phase transition. For instance, with increasing Eu³⁺ concentration, the transition temperature increases from 300°C to 600°C. acs.org

Irreversible Phase Transformations Upon Annealing

Annealing of the metastable zircon-type LaVO₄ leads to an irreversible phase transformation to the stable monazite structure. ias.ac.inrsc.orgresearchgate.net This structural change is driven by temperature and results in a modification of the local point symmetry of the crystallographic sites. rsc.orgresearchgate.net For example, when Eu³⁺-doped zircon-type LaVO₄ is annealed, the change in the local environment of the Eu³⁺ ions causes significant alterations in its luminescence properties. rsc.orgresearchgate.net The temperature at which this irreversible transformation occurs can be influenced by factors such as particle size and doping. acs.orgnih.gov

Advanced Crystallographic Characterization Methodologies

The study of structural polymorphism and phase transitions in LaVO₄ relies on a suite of advanced characterization techniques. High-pressure X-ray diffraction (XRD) using synchrotron sources is a primary tool for identifying crystal structures and tracking their evolution under compression. acs.orgfigshare.comresearchgate.netresearchgate.net This technique allows for the precise determination of lattice parameters and the identification of new high-pressure phases. researchgate.netsci-hub.seacs.org

Raman spectroscopy is another crucial method, providing insights into the vibrational modes of the crystal lattice. arxiv.orgacs.orgfigshare.comull.es Changes in the Raman spectra are indicative of phase transitions and can be used to understand the modifications in bonding and coordination. arxiv.orgull.es

In-situ high-temperature X-ray diffraction (HTXRD) is employed to study temperature-induced phase transformations, enabling the determination of transition temperatures and the thermal stability of different polymorphs. nih.gov

Theoretical approaches, such as ab initio calculations based on density functional theory (DFT), complement experimental studies by providing a theoretical framework to understand and predict structural stability, phase transitions, and the electronic properties of the different polymorphs of LaVO₄. arxiv.orgsci-hub.seacs.orgacs.org

X-ray Diffraction (XRD) and Rietveld Refinement for Phase Identification

X-ray diffraction (XRD) is a fundamental technique for identifying the crystal structure of materials. Combined with Rietveld refinement, a method that fits a theoretical diffraction pattern to the experimental data, it provides detailed information about the crystallographic phases of LaVO₄. wikipedia.org

Studies have successfully utilized XRD and Rietveld refinement to characterize the monoclinic and tetragonal phases of LaVO₄. For instance, LaVO₄ synthesized via a microwave-assisted solid-state method was identified to have a monoclinic crystal system. inoe.ro The refinement of the XRD data provides precise lattice parameters. In one study, the monoclinic structure of LaVO₄ (space group P2₁/n) was refined to have lattice constants of a = 7.0434(1) Å, b = 7.2801(1) Å, c = 6.7224(1) Å, and β = 104.864(1)°. researchgate.net Another investigation on a polycrystalline sample prepared by a solid-state reaction technique reported similar lattice constants at room temperature: a = 7.0051(1) Å, b = 7.2414(2) Å, c = 6.6843(1) Å, and β = 104.86(1)°. journalijar.com

The metastable tetragonal zircon-type LaVO₄ has also been synthesized and characterized. researchgate.netnih.gov Single-crystal X-ray diffractometry confirmed the zircon-type structure with space group I4₁/amd and lattice parameters a = 7.4578(7) Å and c = 6.5417(9) Å. researchgate.net Le Bail refinements of XRD patterns from zircon-type LaVO₄ nanorods have also been performed, confirming their structure. acs.orgresearchgate.net

Table 1: Crystallographic Data for LaVO₄ Polymorphs

PhaseCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
MonoclinicMonoclinicP2₁/n7.0434(1)7.2801(1)6.7224(1)104.864(1) researchgate.net
MonoclinicMonoclinicP2₁/n7.0051(1)7.2414(2)6.6843(1)104.86(1) journalijar.com
TetragonalTetragonalI4₁/amd7.4578(7)-6.5417(9)- researchgate.net

Synchrotron X-ray Diffraction for In Situ Studies

For in-situ investigations of phase transitions under non-ambient conditions, such as high pressure, synchrotron X-ray diffraction is an invaluable tool due to its high flux and resolution. osti.gov

High-pressure synchrotron XRD studies on zircon-type LaVO₄ nanorods have revealed an irreversible phase transition to the monazite structure at approximately 5 GPa. acs.orgfigshare.com Upon further compression, a reversible transition to a second, undetermined high-pressure phase (phase III) was observed at around 12.9 GPa. acs.orgfigshare.com

In another study, monoclinic monazite-type LaVO₄ was subjected to pressures up to 12 GPa. researchgate.netacs.org This led to a phase transition to another monoclinic phase with the same space group (P2₁/n) but with a doubled unit-cell volume, resulting in an 8% increase in density. researchgate.netacs.org This transition was found to be reversible. osti.gov

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Microstructure

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are powerful techniques for visualizing the microstructure, morphology, and crystalline nature of materials at the nanoscale.

TEM investigations of tetragonal LaVO₄ nanoparticles have shown that the particles can be elongated, with dimensions around 10 nm in width and 25-30 nm in length, while others are shapeless. nih.govresearchgate.net Electron diffraction patterns from these nanoparticles confirmed their crystalline nature, showing punctuated rings characteristic of small crystallized grains. nih.govresearchgate.net Other studies have described the morphology of LaVO₄ as having a pin-like nanostructure. nih.govresearchgate.net Analysis of zircon-type LaVO₄ nanorods before and after compression using TEM has helped in understanding the orientation relationship during the zircon-to-monazite phase transformation. figshare.com

Raman Spectroscopy for Vibrational Mode Analysis and Phase Monitoring

Raman spectroscopy is a sensitive technique for probing the vibrational modes of a material, which are directly related to its crystal structure. This makes it an excellent tool for monitoring phase transitions.

The Raman spectra of crystalline LaVO₄ are consistent with the VO₄ tetrahedral structure. For the monoclinic phase, intense Raman bands have been observed at 849 cm⁻¹ and 365 cm⁻¹, with shoulders at 792 cm⁻¹ and 339 cm⁻¹. Weaker bands have also been identified at 243 cm⁻¹, 206 cm⁻¹, and 157 cm⁻¹. journalijar.com

High-pressure Raman spectroscopy studies have been used in conjunction with XRD to monitor phase transitions. acs.orgfigshare.com In the study of zircon-type LaVO₄ nanorods, the emergence of new Raman modes confirmed the transition to the monazite phase at around 5 GPa. acs.orgfigshare.com The Raman spectra of the subsequent high-pressure phase III were also recorded, providing valuable data for its future identification. figshare.com Similarly, for the pressure-induced transition in monazite-type LaVO₄, changes in the Raman-active phonons were characterized for both the low- and high-pressure phases. researchgate.netacs.org

Table 2: Raman Modes of Monoclinic LaVO₄ at Room Temperature

Raman Band Position (cm⁻¹)Intensity
849Intense
792Shoulder
365Intense
339Shoulder
243Weaker
206Weaker
157Weaker

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. torontech.comnetzsch.com It is used to detect thermal transitions such as phase changes, melting, and crystallization. While extensive research on the pressure-induced phase transitions of LaVO₄ exists, detailed DSC studies focusing on thermally induced phase transitions are less commonly reported in the available literature. However, DSC is a standard and crucial technique for characterizing the thermal stability and phase behavior of materials like LaVO₄. vub.be For instance, in related vanadate (B1173111) systems, DSC has been used to measure heat capacity and identify phase transitions over a range of temperatures.

Electronic Structure and Band Theory Investigations

First-Principles Computational Approaches (e.g., Density Functional Theory)

DFT calculations allow for the theoretical investigation of a material's electronic structure from fundamental quantum mechanical principles. These methods have been instrumental in understanding the electronic band structures of both the monoclinic and tetragonal phases of LaVO₄. aip.orgacs.org

First-principles calculations for the monoclinic phase of LaVO₄ (m-LaVO₄) reveal a distinct electronic band structure. aip.org The calculations show that the maximum of the valence band and the minimum of the conduction band are located at different points in the Brillouin zone. aip.org This positioning signifies an indirect band gap. aip.orgresearchgate.net The calculated value for this indirect band gap is approximately 3.42 eV to 3.5 eV. aip.orgresearchgate.net Some studies have also identified a direct gap at a different point in the Brillouin zone with a slightly higher energy of 3.54 eV. aip.org The monoclinic structure is thermodynamically stable and is characterized by a higher oxygen coordination number of nine for the lanthanum ions. nih.gov

In contrast to its monoclinic counterpart, the tetragonal phase of LaVO₄ (t-LaVO₄) exhibits a different electronic band structure. aip.org Calculations indicate that the valence band maximum and the conduction band minimum occur at the same high-symmetry point (G point) in the Brillouin zone. aip.org This alignment results in a direct band gap. aip.orgresearchgate.net The calculated value for this direct band gap is approximately 3.0 eV to 3.26 eV. nih.govaip.org The tetragonal phase has a zircon-type structure where the lanthanum ion has an oxygen coordination number of eight. nih.gov

The key difference in the electronic structure between the two polymorphs lies in the nature of their band gaps. The monoclinic phase of LaVO₄ is an indirect band gap material, while the tetragonal phase is a direct band gap material. nih.govaip.orgresearchgate.net This fundamental distinction has significant implications for the optical properties of the material, such as photoluminescence. researchgate.net The transition from an indirect to a direct band gap is attributed to the different coordination structures of the two phases. researchgate.net

Table 1: Comparison of Calculated Band Gap Properties for LaVO₄ Polymorphs

PolymorphCrystal StructureBand Gap TypeCalculated Band Gap (eV)
Monoclinic LaVO₄Monazite (B576339)Indirect3.42 - 3.5 aip.orgresearchgate.net
Tetragonal LaVO₄ZirconDirect3.0 - 3.26 nih.govaip.org

Electronic Band Structure Calculations for Tetragonal LaVO₄ Polymorph

Density of States (DOS) Analysis

Density of States (DOS) analysis provides further insight into the electronic structure by detailing the distribution of energy levels that electrons can occupy.

A more detailed picture emerges from the partial density of states (PDOS), which breaks down the total DOS into contributions from different atomic orbitals.

Valence Band: In both polymorphs, the top of the valence bands is predominantly formed by the O 2p orbitals. aip.org The lower part of the valence bands, from roughly -4.0 eV to -2.1 eV, shows a hybridization of O 2p and V 3d states. aip.org The upper portion of the valence bands, from -2.1 eV to 0 eV, is primarily composed of O 2p states. aip.org

Conduction Band: The bottom of the conduction band in both phases is mainly dominated by the V 3d states. nih.govaip.org This is a common feature in transition metal oxides. aip.org In the tetragonal phase, there is an additional contribution to the conduction band from La 4f states at approximately 5 to 5.5 eV above the conduction band minimum, a feature linked to the different local environment of the La atoms in this structure. aip.org The hybridization of O 2p and V 3d states is also observed in the conduction bands. researchgate.net

Optical Phenomena and Luminescence Studies

Intrinsic Photoluminescence Characteristics of Undoped LaVO₄

The inherent optical properties of undoped Lanthanum Vanadium Tetraoxide are foundational to its application in luminescent materials. These characteristics are primarily governed by the electronic structure of the vanadate (B1173111) groups (VO₄³⁻).

Undoped LaVO₄ exhibits significant optical absorption in the ultraviolet (UV) to visible range, typically from 267 nm to 552 nm. nih.gov This absorption is attributed to a charge transfer (CT) transition within the VO₄³⁻ tetrahedral units. nih.govjkcs.or.kr In the framework of molecular orbital theory, this process involves the transfer of an electron from the filled 2p orbitals of the oxygen ligands to the empty 3d orbitals of the central vanadium atom (O²⁻ → V⁵⁺). nih.govnih.gov

The electronic structure of vanadate semiconductors like LaVO₄ is characterized by a valence band predominantly formed by O-2p orbitals and a conduction band mainly composed of V-3d orbitals. nih.govaip.org The tetragonal polymorph of LaVO₄ is noted to have a direct band gap with an estimated energy of 3.26 eV. nih.gov Excitation spectra of undoped LaVO₄ show complex bands with primary maxima around 205 nm and 310 nm. wiley.com

When excited by UV radiation, undoped LaVO₄ displays intrinsic photoluminescence. The emission spectra can vary depending on the sample's crystalline phase and temperature. For instance, tetragonal LaVO₄ nanoparticles exhibit two main emission bands centered at approximately 467 nm and 568 nm. nih.gov The lower wavelength emission is associated with the band-edge electronic transition, while the stronger, longer-wavelength emission is often attributed to transitions involving defect levels within the bandgap. nih.gov Other studies have reported a broad, complex emission band for undoped LaVO₄ in the 350-700 nm spectral range, peaking at around 450 nm, particularly at low temperatures. wiley.com

The quantum yield of luminescence is a critical parameter for phosphor materials. While specific quantum yield values for undoped LaVO₄ are not extensively reported, studies on doped materials provide insight. The quantum yield of LaVO₄:Eu nanoparticles has been observed to increase with higher concentrations of Eu³⁺. instras.com In one specific study, the photoluminescence quantum yield for LaVO₄:Eu was measured to be 9%. rsc.org However, the quantum yield for nanoparticles is generally lower than that of bulk materials like YVO₄:Eu, which can reach 70%; this decrease may be due to quenching effects at the nanoparticle surface or less efficient energy transfer in the LaVO₄ host compared to YVO₄. instras.com

Host Absorption and Charge Transfer Transitions

Rare-Earth Ion Doping for Tunable Luminescence

Doping the LaVO₄ host lattice with rare-earth ions, particularly Eu³⁺, is a well-established strategy to produce highly efficient, color-tunable phosphors. The LaVO₄ host efficiently absorbs UV energy and transfers it to the dopant ions, which then emit light at their characteristic wavelengths. jkcs.or.krinstras.com

Eu³⁺-doped LaVO₄ is a promising red phosphor material. researchgate.net Upon excitation, typically via the host's charge transfer band, energy is transferred to the Eu³⁺ ions. jkcs.or.krinstras.com This results in intense red luminescence characterized by sharp emission peaks corresponding to the intra-4f electronic transitions of the Eu³⁺ ion. The emission spectrum is dominated by transitions from the excited ⁵D₀ level to the ⁷Fₙ (where n = 0, 1, 2, 3, 4) ground state levels. jkcs.or.krsemanticscholar.org

The most prominent emission is the ⁵D₀ → ⁷F₂ electric dipole transition, which occurs around 614-617 nm. instras.com The intensity of this "hypersensitive" transition is highly dependent on the local symmetry of the Eu³⁺ ion's environment. A strong ⁵D₀ → ⁷F₂ emission relative to the ⁵D₀ → ⁷F₁ magnetic dipole transition indicates that the Eu³⁺ ion occupies a site with low symmetry and no center of inversion, which is advantageous for luminescence efficiency. instras.comvjs.ac.vn

Judd-Ofelt Analysis is a theoretical model used to analyze the intensities of rare-earth ion transitions. vjs.ac.vn By examining the emission spectrum, Judd-Ofelt intensity parameters (Ω₂, Ω₄, Ω₆) can be calculated. vjs.ac.vnacs.org These parameters provide quantitative information about the local environment and chemical bonding around the Eu³⁺ ion. The Ω₂ parameter is particularly sensitive to the asymmetry of the crystal field at the Eu³⁺ site; a higher value typically correlates with greater asymmetry and, consequently, a more intense ⁵D₀ → ⁷F₂ transition. vjs.ac.vn This analysis is crucial for understanding the structure-property relationships in LaVO₄:Eu³⁺ phosphors. nih.gov

Table 1: Key Emission Transitions in Eu³⁺-Doped LaVO₄

TransitionWavelength Range (nm)TypeCharacteristics
⁵D₀ → ⁷F₁ ~590-595Magnetic DipoleIntensity is largely independent of the host crystal field.
⁵D₀ → ⁷F₂ ~614-619Electric Dipole (Hypersensitive)Dominant red emission. Intensity is highly sensitive to the local symmetry of the Eu³⁺ ion. vjs.ac.vn
⁵D₀ → ⁷F₃ ~650-655Electric DipoleWeak emission.
⁵D₀ → ⁷F₄ ~695-705Electric DipoleStrong emission, configuration-dependent. researchgate.net

This compound can crystallize in two different polymorphs: a thermodynamically stable monoclinic monazite (B576339) structure (m-LaVO₄) and a metastable tetragonal zircon structure (t-LaVO₄). jkcs.or.krresearchgate.net This polymorphism has a profound impact on the luminescent properties of Eu³⁺-doped materials.

The zircon-type structure is generally preferred for luminescent applications as it exhibits significantly higher emission intensity compared to the monazite phase. ias.ac.in This is because the zircon structure provides a crystal field with lower inversion symmetry at the La³⁺ site where Eu³⁺ substitutes. ias.ac.in This lower symmetry enhances the probability of the electric dipole transitions, particularly the key ⁵D₀ → ⁷F₂ transition. ias.ac.in The different crystal fields of the two polymorphs also result in different Stark splitting of the Eu³⁺ emission peaks. ias.ac.in Interestingly, the incorporation of Eu³⁺ ions can itself stabilize the tetragonal phase over the monoclinic one. researchgate.net Furthermore, external pressure can induce an irreversible phase transition from the tetragonal zircon to the monoclinic monazite structure, leading to observable changes in the fluorescence intensity and energy levels of the Eu³⁺ dopant. researchgate.net

A significant challenge in optimizing LaVO₄:Eu³⁺ phosphors is the limited solubility of europium in the LaVO₄ host lattice, which is often less than 3 mol%. researchgate.net Exceeding this limit can lead to concentration quenching and reduced luminescence. However, various synthesis strategies have been developed to overcome this limitation and boost luminescent intensity.

Thin films of LaVO₄:Eu grown by pulsed laser deposition have demonstrated an enhanced Eu³⁺ solubility of up to 10 mol%, resulting in a photoluminescent intensity that surpassed that of YVO₄:Eu films under certain excitation conditions. researchgate.netunt.edu Another effective method is co-doping with charge-compensating or sensitizing ions. The introduction of alkali metal ions, such as Li⁺, has been shown to significantly enhance the red emission intensity in LaVO₄:Eu³⁺ phosphors. researchgate.netsemanticscholar.org Co-doping with other lanthanide ions like Gd³⁺, Y³⁺, or Lu³⁺ has also been investigated as a means to improve the luminescent properties of the material.

Table 2: Strategies for Enhancing Luminescence in LaVO₄:Eu³⁺

MethodApproachResultReference(s)
Thin Film Deposition Growing LaVO₄:Eu thin films via pulsed laser deposition.Increased Eu³⁺ solubility up to 10 mol%. researchgate.net, unt.edu
Ionic Co-doping Introducing Li⁺ ions into the LaVO₄:Eu³⁺ lattice.Enhanced emission intensity. researchgate.net, semanticscholar.org
Lanthanide Co-doping Co-doping with Gd³⁺, Y³⁺, or Lu³⁺ ions.Potential to increase emission intensity.
Influence of LaVO₄ Polymorphism on Eu³⁺ Luminescence Symmetry

Nd³⁺-Doped LaVO₄: Spectral Characterization and Anisotropy

While specific studies on the spectral characterization and anisotropy of Neodymium-doped this compound (Nd³⁺:LaVO₄) are not extensively available in the reviewed literature, insights can be drawn from studies on analogous vanadate crystals like Nd³⁺:YVO₄. In these materials, Nd³⁺ doping typically results in strong absorption and emission in the near-infrared (NIR) region, with key transitions around 808 nm for pumping and 1064 nm for emission. The crystal structure of the host plays a crucial role in the anisotropy of the spectral properties, influencing the polarization of absorption and emission. The study of Nd³⁺-doped materials is often motivated by their potential in solid-state laser applications.

Pr³⁺-Doped LaVO₄: Excitation and Emission Spectral Analysis

Detailed excitation and emission spectral analyses for Praseodymium-doped LaVO₄ (Pr³⁺:LaVO₄) are not readily found in the public domain. However, research on other Pr³⁺-doped materials, such as niobates like LaNbO₄, provides a comparative basis. In Pr³⁺-doped phosphors, excitation in the blue region of the spectrum can lead to multiple emission bands from the visible to the near-infrared. For instance, in Pr³⁺:LaNbO₄, excitation around 450 nm results in characteristic red emission. researchgate.net The emission spectrum is typically dominated by transitions originating from the ³P₀ and ¹D₂ excited states to lower-lying levels of the Pr³⁺ ion. The relative intensities of these emission peaks are highly dependent on the host lattice.

Dy³⁺-Doped LaVO₄: Hydrothermal Synthesis and Luminescent Properties

Researchers have successfully synthesized Dysprosium-doped LaVO₄ (Dy³⁺:LaVO₄) nanocrystals using a hydrothermal method. nih.gov These nanocrystals exhibit the characteristic luminescence of the Dy³⁺ ion, which consists of two main emission bands: a blue emission around 480 nm (⁴F₉/₂ → ⁶H₁₅/₂) and a yellow emission around 575 nm (⁴F₉/₂ → ⁶H₁₃/₂). The combination of these emissions can result in white light, making Dy³⁺-doped materials promising for solid-state lighting. Studies on other hydrothermally synthesized Dy³⁺-doped vanadates, such as SrMoO₄, show similar blue and yellow emissions upon UV excitation. bohrium.comresearchgate.net The intensity ratio of the blue to yellow emission is sensitive to the local environment of the Dy³⁺ ion within the host crystal.

DopantSynthesis MethodExcitation Wavelength (nm)Emission Peaks (nm)Observed ColorReference
Dy³⁺HydrothermalUV~480, ~575Blue-white nih.gov

Other Lanthanide Doping Effects (e.g., Sm³⁺, Tm³⁺, Er³⁺, Ho³⁺)

Doping LaVO₄ with other lanthanide ions also yields interesting luminescent properties.

Sm³⁺-Doped LaVO₄ : Samarium-doped LaVO₄ (Sm³⁺:LaVO₄) nanocrystals have been synthesized via a hydrothermal route and exhibit a characteristic orange luminescence under ultraviolet excitation. nih.gov The emission spectrum is typically composed of several peaks corresponding to transitions from the ⁴G₅/₂ excited state to the ⁶Hⱼ (J = 5/2, 7/2, 9/2, 11/2) ground states. Research on SmVO₄ nanosheets has also shown red emission originating from the ⁴G₅/₂ → ⁶H₇/₂ transition. rsc.org

Tm³⁺-Doped LaVO₄ : While specific studies on Thulium-doped LaVO₄ (Tm³⁺:LaVO₄) are limited, research on similar hosts like Tm³⁺:LuVO₄ and Tm³⁺:YVO₄ provides valuable insights. Doping with Tm³⁺ typically results in blue emission around 475 nm (¹G₄ → ³H₆) and near-infrared emissions.

Er³⁺-Doped LaVO₄ : Erbium-doped materials are well-known for their upconversion luminescence, where lower-energy excitation (typically around 980 nm) is converted to higher-energy visible emission. In various host materials, Er³⁺ doping leads to green emissions (around 525 and 550 nm) and red emission (around 660 nm). While specific data for Er³⁺:LaVO₄ is scarce, it is expected to exhibit similar upconversion properties.

Ho³⁺-Doped LaVO₄ : Holmium-doped phosphors are characterized by their green and red emissions. Studies on Ho³⁺-doped calcium vanadate (Ca₃(VO₄)₂), for instance, show emission peaks at approximately 541 nm (green) and 651 nm (red) when excited around 451 nm. It is anticipated that Ho³⁺:LaVO₄ would display similar luminescent behavior.

DopantTypical Emission ColorKey Emission Transitions
Sm³⁺Orange-Red⁴G₅/₂ → ⁶Hⱼ
Tm³⁺Blue¹G₄ → ³H₆
Er³⁺Green, Red (Upconversion)²H₁₁/₂, ⁴S₃/₂ → ⁴I₁₅/₂, ⁴F₉/₂ → ⁴I₁₅/₂
Ho³⁺Green, Red⁵S₂, ⁵F₄ → ⁵I₈; ⁵F₅ → ⁵I₈

Transition Metal Ion Doping Effects

The incorporation of transition metal ions into the LaVO₄ lattice can also significantly alter its optical properties, leading to new absorption and emission features.

Cr³⁺-Doped LaVO₄: Structural and Photoluminescence Characteristics

The doping of LaVO₄ with Chromium ions (Cr³⁺) has been shown to influence both its structural and photoluminescent properties. Studies on Cr³⁺-doped LaVO₄ phosphors prepared by a solid-state reaction method reveal that the introduction of Cr³⁺ can lead to a decrease in the unit cell volume and particle size with increasing dopant concentration. Upon excitation at 428 nm and 467 nm, Cr³⁺-doped LaVO₄ exhibits yellow (581 nm), red (634 nm), and near-infrared (700 and 765 nm) emissions. The lifetime of these emissions decreases with an increase in the Cr³⁺ concentration.

Cu²⁺ Co-doping in LaVO₄:Eu Systems

The effect of Copper co-doping (Cu²⁺) in Europium-doped LaVO₄ (LaVO₄:Eu) systems has been explored to understand its impact on the luminescent properties. While specific studies on LaVO₄ are limited, research on Eu³⁺-doped glasses with Cu²⁺ impurities provides valuable insights. In such systems, the presence of Cu²⁺ can lead to a quenching of the Eu³⁺ photoluminescence. nih.gov This quenching is attributed to an energy transfer from the excited Eu³⁺ ions to the Cu²⁺ ions. The absorption band of Cu²⁺ can overlap with the emission of Eu³⁺ (e.g., the ⁵D₀ → ⁷F₂ transition around 615 nm), facilitating this resonant energy transfer. nih.gov Consequently, the presence of Cu²⁺ impurities can be detrimental to the efficiency of Eu³⁺-based phosphors. nih.gov

Co-dopantEffect on Eu³⁺ LuminescenceMechanismReference
Cu²⁺QuenchingResonant energy transfer from Eu³⁺ to Cu²⁺ nih.gov

Energy Transfer Mechanisms in Doped LaVO₄ Systems

The luminescence of this compound (LaVO₄) can be significantly enhanced and tailored by doping it with various ions, particularly lanthanide ions (Ln³⁺). The efficiency of these doped systems relies heavily on the energy transfer mechanisms between the LaVO₄ host lattice and the dopant ions.

Vanadate Group Sensitization and Energy Transfer to Dopants

In doped LaVO₄ phosphors, the vanadate group (VO₄³⁻) acts as an efficient sensitizer. This process begins with the absorption of ultraviolet (UV) light by the vanadate group, leading to a charge-transfer transition. instras.comrsc.org This absorbed energy is then non-radiatively transferred to the doped lanthanide ions, exciting them to higher energy levels. instras.com Following this excitation, the dopant ions relax to their ground state by emitting light at their characteristic wavelengths. This sensitization mechanism is quite versatile and has been observed for a wide range of lanthanide ions that emit in both the visible and near-infrared regions, including Eu³⁺, Dy³⁺, Sm³⁺, Tm³⁺, Nd³⁺, Er³⁺, and Ho³⁺. instras.comacs.orgutwente.nl

The crystal structure of LaVO₄ also plays a role. Nanoparticles of LaVO₄ can adopt a xenotime (B576624) crystal structure, which differs from the typical monazite structure of the bulk material. instras.comacs.orgutwente.nl This xenotime structure provides a more asymmetric crystal field around the dopant ions, which can increase the radiative rate constant and thus improve luminescence by reducing the impact of quenching processes. instras.comacs.orgutwente.nl

Concentration Quenching Phenomena

While doping is essential for luminescence, there is an optimal concentration for the dopant ions. Beyond this point, a phenomenon known as concentration quenching occurs, leading to a decrease in luminescence intensity. researchgate.net This quenching is primarily caused by non-radiative energy transfer between adjacent dopant ions. researchgate.net

The critical distance for energy transfer, below which quenching becomes significant, depends on the specific dopant ion and the host crystal structure. researchgate.net For Eu³⁺ in LaVO₄, the optimal concentration is often found to be around 5-7 atomic percent. researchgate.netresearchgate.net Beyond this level, the increased probability of Eu³⁺-Eu³⁺ interactions leads to a reduction in luminescence. researchgate.net Similarly, in Cr³⁺-doped LaVO₄, the luminescence lifetime is observed to decrease as the Cr³⁺ concentration increases, indicating the onset of concentration quenching. bohrium.comresearchgate.net

It has also been noted that in some systems, separating dopant ions can mitigate quenching. For example, in a core-shell structure with Nd³⁺-doped LaVO₄ as the core and DyVO₄ as the shell, the separation of Nd³⁺ and Dy³⁺ ions helps to avoid the quenching of Nd³⁺ luminescence that can occur when these ions are in close proximity. csic.es

Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is employed to investigate the optical and luminescent properties of LaVO₄, providing detailed insights into its electronic structure, absorption, and emission characteristics.

UV-Vis Diffuse Reflectance Spectroscopy (DRS) for Optical Absorption

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a key technique for examining the light absorption properties of LaVO₄ powders. The spectra reveal a strong, broad absorption in the UV region, which is attributed to the charge-transfer transitions within the vanadate (VO₄³⁻) groups. researchgate.netoptica.org This technique is also used to determine the optical band gap of the material. For pure LaVO₄, the band gap has been reported to be around 3.26 eV to 3.56 eV. bohrium.comnih.gov

DRS can also track changes in the optical properties upon doping. For instance, doping LaVO₄ with Cr³⁺ has been shown to decrease the optical band gap as the dopant concentration increases. bohrium.comresearchgate.net Similarly, the creation of oxygen vacancies can enhance light absorption in the infrared region and slightly reduce the bandgap energy. rhhz.net The spectra of doped materials often show additional absorption bands corresponding to the electronic transitions within the dopant ions themselves. bohrium.com

Photoluminescence (PL) and Photoluminescence Excitation (PLE) Spectroscopy

Photoluminescence (PL) and Photoluminescence Excitation (PLE) spectroscopy are fundamental tools for studying the luminescent properties of LaVO₄.

PLE spectroscopy is used to identify the wavelengths of light that most efficiently excite the material to produce luminescence. For doped LaVO₄, the PLE spectra, typically monitored at the main emission wavelength of the dopant, show a broad and intense band in the UV region. nih.govresearchgate.net This band corresponds to the VO₄³⁻ charge-transfer band, confirming that energy is transferred from the host lattice to the dopant ions. rsc.orgnih.gov In addition to the broad host absorption band, sharp, less intense peaks corresponding to the direct 4f-4f electronic transitions of the dopant lanthanide ions (e.g., Eu³⁺) are also observed at longer wavelengths. rsc.orgnih.gov

PL spectroscopy measures the spectrum of light emitted by the material after excitation. For Eu³⁺-doped LaVO₄, excitation into the vanadate charge-transfer band results in sharp, characteristic emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ (where J = 0, 1, 2, 3, 4) transitions of the Eu³⁺ ion. rsc.orgnih.gov The most intense emission is typically the ⁵D₀ → ⁷F₂ transition around 614-615 nm, which is responsible for the characteristic red color. rsc.orgnih.gov The presence and relative intensities of these peaks provide information about the local symmetry of the Eu³⁺ ion within the LaVO₄ host lattice. rsc.org Other dopants, like Cr³⁺, produce different emission spectra, with observed emissions in the yellow, red, and near-infrared regions. bohrium.comresearchgate.net

DopantExcitation Wavelength (nm)Emission Wavelengths (nm)Transition
Eu³⁺316579, 582, 591, 614, 644, 700⁵D₀→⁷F₀, ⁵D₀→⁷F₁, ⁵D₀→⁷F₂, ⁵D₀→⁷F₃, ⁵D₀→⁷F₄ nih.gov
Cr³⁺428 / 467581 (Yellow), 634 (Red), 700 & 765 (NIR)- bohrium.comresearchgate.net

Time-Resolved Photoluminescence Spectroscopy for Lifetime Measurements

Time-Resolved Photoluminescence (TRPL) spectroscopy is a powerful technique for measuring the decay lifetime of the excited states in luminescent materials. mdpi.compicoquant.com This measurement provides crucial information about the dynamics of de-excitation processes, including both radiative (light-emitting) and non-radiative pathways. mdpi.com The technique involves exciting the sample with a short pulse of light and then measuring the decay of the luminescence intensity over time. edinst.comhoriba.com

In the context of doped LaVO₄, TRPL is used to determine the lifetime of the dopant's excited state. For example, the lifetime of the ⁵D₀ level of Eu³⁺ in LaVO₄ has been measured. researchgate.net These lifetime measurements are highly sensitive to quenching effects. The presence of non-radiative decay pathways, such as those introduced by concentration quenching or interaction with defects, will shorten the measured luminescence lifetime. bohrium.comresearchgate.net

Studies have shown that the lifetime of Cr³⁺ in LaVO₄ decreases as the concentration of Cr³⁺ increases, which is a clear indicator of energy transfer between Cr³⁺ ions leading to quenching. bohrium.comresearchgate.net Similarly, in Eu³⁺, Dy³⁺ co-doped LaVO₄, the fluorescence lifetimes for the red emissions have been determined to be in the millisecond range. researchgate.net These measurements are essential for understanding the efficiency of the phosphor and for optimizing its composition to maximize light output. picoquant.com

CompoundLifetimeNotes
t-(La₀.₉₅Eu₀.₀₅)VO₄~1.53 ± 0.01 msFor 620 nm red emission. researchgate.net
m-(La₀.₉₅Eu₀.₀₅)VO₄~2.28 ± 0.01 msFor 616 nm red emission. researchgate.net
LaVO₄~1 nsAverage lifetime of charge carriers in undoped material. nih.gov
Cr³⁺ doped LaVO₄Decreases with increasing Cr³⁺ concentrationReflects concentration quenching. bohrium.comresearchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to investigate the vibrational properties of materials like this compound (LaVO₄). These methods provide a "vibrational fingerprint" by detecting the characteristic absorption frequencies of different chemical bonds within the crystal structure, offering insights into its composition, phase, and bonding environment. wiley.comarxiv.org LaVO₄ primarily exists in two crystal polymorphs: a thermodynamically stable monoclinic (monazite) structure and a metastable tetragonal (zircon) structure. researchgate.netjournalijar.com Both IR and FTIR spectroscopy are sensitive to the atomic arrangements and bonding within the crystal, making them crucial for distinguishing between these phases. wiley.com

The vibrational spectra of LaVO₄ are dominated by the internal modes of the vanadate (VO₄³⁻) tetrahedra and the external modes involving the motion of the lanthanum cations and the entire VO₄ unit. wiley.comnih.gov For the monoclinic phase (space group P2₁/n), group-theoretical analysis predicts 33 infrared-active vibrational modes (17Aᵤ + 16Bᵤ). researchgate.net These modes arise from the symmetric and antisymmetric stretching and bending vibrations of the VO₄ tetrahedra. researchgate.net

FTIR analysis of monoclinic LaVO₄ (m-LaVO₄) reveals several key absorption bands. wiley.com A strong, broad absorption band observed in the 700–950 cm⁻¹ range is characteristic of the asymmetric stretching vibrations (ν₃) of the VO₄ tetrahedron. researchgate.net More specifically, peaks around 736, 758, and 797 cm⁻¹ have been identified as corresponding to the ν₃ mode in the monoclinic phase. researchgate.net Another significant absorption is the V-O stretching vibration, which appears around 793 cm⁻¹. wiley.com The symmetric stretching modes (ν₁) are also present, though they may be weaker in the IR spectrum. researchgate.net

Bands at lower frequencies are typically assigned to bending vibrations of the O-V-O bonds and vibrations involving the heavier lanthanum atom. aip.org For instance, a band at approximately 515 cm⁻¹ is attributed to the La-O bond vibration. wiley.com The presence and coexistence of both La-O and V-O vibrational modes in the FTIR spectrum confirm the formation of the LaVO₄ compound. wiley.com

In some studies, additional peaks are observed which are not intrinsic to the LaVO₄ structure itself but result from the synthesis process or environmental exposure. For example, broad bands around 3215–3422 cm⁻¹ and weaker peaks at 1629–1636 cm⁻¹ are commonly attributed to the stretching and bending vibrations of adsorbed water molecules, respectively. researchgate.net Peaks related to carboxylate groups (around 1355-1520 cm⁻¹) may also appear if acetate (B1210297) precursors are used in the synthesis. wiley.com

The table below summarizes typical FTIR absorption bands observed for monoclinic LaVO₄ and their assignments based on research findings.

Wavenumber (cm⁻¹)AssignmentReference
~3370O-H stretching (adsorbed H₂O) wiley.com
~1616O-H bending (adsorbed H₂O) wiley.com
~1051VO₄ stretching vibrations wiley.com
~793V-O bond vibration wiley.com
736-797ν₃ antisymmetric stretching of VO₄³⁻ researchgate.net
~515La-O bond vibration wiley.com
~436VO₄³⁻ vibration researchgate.net

It is important to note that the exact peak positions and their intensities can be influenced by factors such as crystallinity, particle size, and the specific synthesis method employed. researchgate.net Comparing the IR spectra of samples can help distinguish between the monoclinic and tetragonal phases, as the higher symmetry of the tetragonal structure results in fewer distinct vibrational peaks. researchgate.net

Catalytic and Photocatalytic Reaction Mechanisms

Photocatalytic Activity of LaVO₄

LaVO₄ functions as a photocatalyst by utilizing light energy to generate electron-hole pairs. nih.gov When the material is irradiated with light of sufficient energy, electrons (e⁻) in the valence band (VB) are excited to the conduction band (CB), leaving behind positively charged holes (h⁺). frontiersin.org These charge carriers can then migrate to the catalyst's surface to initiate redox reactions with adsorbed molecules. uc.pt The valence band of LaVO₄ is primarily composed of O 2p orbitals, while the conduction band consists mainly of V 3d orbitals. nih.gov This electronic configuration allows for the absorption of visible light, activating the photocatalytic process. nih.gov

The discharge of organic pollutants, such as synthetic dyes and phenols from industrial activities, poses a significant threat to water resources. nih.gov Heterogeneous photocatalysis using semiconductors like LaVO₄ offers an efficient method for mineralizing these non-biodegradable substances into less harmful compounds like CO₂ and water. nih.govijesi.org

Methylene (B1212753) blue (MB), a common dye in the textile industry, is often used as a model pollutant to evaluate the photocatalytic efficiency of materials like LaVO₄. scientific.net Under visible light irradiation, LaVO₄ nanoparticles have demonstrated high efficacy in degrading MB. nih.govnih.gov For instance, tetragonal LaVO₄ nanoparticles synthesized via a low-temperature co-precipitation method achieved 98.2% degradation of a 10 mg/L MB solution within 90 minutes. nih.govnih.govresearchgate.net

The degradation mechanism involves the generation of highly reactive oxygen species (ROS). When electron-hole pairs are created on the LaVO₄ surface, the electrons in the conduction band react with adsorbed oxygen molecules to form superoxide (B77818) radicals (•O₂⁻). researchgate.netscirp.org Simultaneously, the holes in the valence band can directly oxidize the MB molecules or react with water molecules to produce hydroxyl radicals (•OH). researchgate.net Trapping experiments have confirmed that superoxide radicals and holes are the principal species responsible for the photodegradation of MB. scientific.netresearchgate.netscirp.org These reactive species attack the chromophoric structure of the dye, leading to its decolorization and eventual mineralization. researchgate.net The reusability of LaVO₄ has also been demonstrated, with degradation rates remaining high over successive cycles, although a slight decrease may occur due to catalyst loss or surface adsorption of dye molecules. scientific.netresearchgate.net

Table 1: Photocatalytic Degradation of Methylene Blue (MB) by LaVO₄-based Catalysts

CatalystMB Initial Conc. (mg/L)Catalyst Dose (g/L)Irradiation Time (min)Degradation Efficiency (%)Reference
Tetragonal LaVO₄10Not Specified9098.2 nih.govnih.gov
Monoclinic LaVO₄10⁻⁵ MNot Specified9082.2 nih.gov
LaVO₄ Nanoparticles100.3Not Specified91 scientific.net
3% Co-doped LaVO₄Not SpecifiedNot Specified4094.99 researchgate.net
1.0-g-C₃N₄/BiVO₄300.6Not Specified~95 (4.5x > BiVO₄) mdpi.com

Phenolic compounds are toxic and persistent organic pollutants found in industrial wastewater. LaVO₄-based composites have shown effectiveness in degrading these challenging contaminants. A nanocomposite of LaVO₄ with the mesoporous silica (B1680970) MCM-48 demonstrated a 99.28% degradation of a 20 mg/L phenol (B47542) solution under visible light, a result significantly higher than that of pure LaVO₄. researchgate.net The enhanced performance was attributed to a larger specific surface area and a narrow bandgap of less than 2 eV, which improves visible light absorption and reduces electron-hole recombination. researchgate.net

Similarly, LaVO₄ has been combined with titanium dioxide (TiO₂) for the degradation of 4-chlorophenol (B41353) (4-CP). rsc.orgrsc.org A composite formed by depositing a thin layer of LaVO₄ onto P25 TiO₂ particles resulted in a threefold increase in the degradation of 4-CP compared to pristine P25. rsc.orgrsc.org The proposed mechanism involves a type-II band alignment between LaVO₄ and TiO₂, which facilitates efficient separation of photogenerated charge carriers. rsc.org The degradation of phenol and 4-chlorophenol proceeds through the formation of hydroxylated intermediates like catechol, hydroquinone, and 4-chlorocatechol, which are subsequently broken down into smaller molecules and eventually mineralized. researchgate.net

Table 2: Photocatalytic Degradation of Phenol and 4-Chlorophenol (4-CP)

CatalystPollutantInitial Conc. (mg/L)Degradation Efficiency (%)Key FindingReference
LaVO₄/MCM-48Phenol2099.28Enhanced performance due to high surface area and narrow bandgap. researchgate.net
LaVO₄-TiO₂4-ChlorophenolNot Specified~3x higher than P25Optimal LaVO₄ loading enhances degradation; mechanism based on type-II band alignment. rsc.orgrsc.org
LaFeO₃4-ChlorophenolNot SpecifiedHighEffective under visible light. colab.ws

Studies have shown that modifying LaVO₄ can significantly enhance its water-splitting activity. Doping LaVO₄ with alkali metals, such as sodium (Na), has been found to improve performance. rsc.org Na-doped LaVO₄ prepared by a hydrothermal method yielded maximum hydrogen (H₂) and oxygen (O₂) evolution rates of 2.83 and 0.71 μmol g⁻¹ h⁻¹, respectively, under visible light. rsc.org This enhancement is attributed to an extended visible-light response and improved charge separation. rsc.org

Heterojunction structures, such as combining LaVO₄ with graphitic carbon nitride (g-C₃N₄), also show great promise. rsc.org A LaVO₄/g-C₃N₄ composite with oxygen defects demonstrated superior performance for both H₂ and O₂ generation, operating through a Z-scheme mechanism that effectively inhibits the recombination of electron-hole pairs. rsc.org These 2D/2D heterostructures can increase H₂ evolution rates by threefold compared to pristine g-C₃N₄. researchgate.net

Table 3: Hydrogen and Oxygen Evolution Rates for LaVO₄-Based Photocatalysts

CatalystSystemH₂ Evolution Rate (μmol g⁻¹ h⁻¹)O₂ Evolution Rate (μmol g⁻¹ h⁻¹)Light SourceReference
Na-doped LaVO₄Water Splitting2.830.71Visible Light rsc.org
LaVO₄/g-C₃N₄Water SplittingSignificantly higher than g-C₃N₄Significantly higher than g-C₃N₄Visible Light rsc.org
NiO/g-C₃N₄Water Splitting1.41 (μmol/h)0.71 (μmol/h)Visible Light (λ ≥ 420 nm) researchgate.net
LaVO₄/CNH₂ evolution with furfural (B47365) production0.95 (mmol g⁻¹ h⁻¹) (furfural)Not ApplicableNot Specified researchgate.net

Visible-Light-Driven Photocatalysis for Organic Pollutant Degradation

Methylene Blue Degradation Mechanisms

Role of Polymorphism in Photocatalytic Performance

Lanthanum vanadium tetraoxide primarily exists in two crystalline polymorphs: a thermodynamically stable monoclinic (m) phase with a monazite (B576339) structure and a metastable tetragonal (t) phase with a zircon structure. nih.govresearchgate.net The coordination number of oxygen around the lanthanum ion is 9 in the monoclinic phase and 8 in the tetragonal phase. nih.govresearchgate.net This structural difference significantly influences the material's electronic properties and, consequently, its photocatalytic activity. core.ac.uk

The photocatalytic performance of LaVO₄ is dependent on its crystalline phase. While both phases can act as photocatalysts, their efficiencies can differ. Research comparing composite photocatalysts of m-LaVO₄/g-C₃N₄ and t-LaVO₄/g-C₃N₄ found that both monoclinic and tetragonal LaVO₄ can effectively enhance the photoactivity of g-C₃N₄. acs.orgfigshare.com Although the two composites have similar phase compositions and photoabsorption properties, their optimal LaVO₄ concentrations for peak performance differ. acs.orgresearchgate.net

Table 4: Comparison of Properties and Performance of LaVO₄ Polymorphs

PolymorphCrystal StructureStabilityKey CharacteristicsApplication ExampleReference
Monoclinic (m-LaVO₄)MonaziteThermodynamically StableOxygen coordination number of 9.Composite with g-C₃N₄ for pollutant degradation. nih.govacs.orgfigshare.com
Tetragonal (t-LaVO₄)ZirconMetastableOxygen coordination number of 8; often synthesized at low temperatures.High efficiency in Methylene Blue degradation. nih.govnih.govacs.org

Comparison of Monoclinic and Tetragonal Phase Activity

Composite Photocatalyst Systems

To overcome the limitations of pure LaVO₄, such as the rapid recombination of photogenerated electron-hole pairs, it is often integrated into composite systems. These composites leverage synergistic effects between materials to enhance charge separation, broaden light absorption, and increase surface area, leading to superior catalytic performance.

Combining LaVO₄ with graphitic carbon nitride (g-C₃N₄) creates a highly effective heterojunction photocatalyst. acs.orgresearchgate.net Both the monoclinic (m-LaVO₄) and tetragonal (t-LaVO₄) phases of lanthanum vanadate (B1173111) can be used to promote the photoactivity of g-C₃N₄ for the degradation of pollutants like Rhodamine B (RhB). acs.org The coupling of these two semiconductors creates a Z-scheme heterojunction, which is a particularly efficient mechanism for charge separation. researchgate.net

In a LaVO₄/g-C₃N₄ Z-scheme system, under visible light irradiation, electrons in the conduction band of LaVO₄ combine with holes in the valence band of g-C₃N₄. researchgate.net This process effectively separates the photogenerated electrons in g-C₃N₄ and the holes in LaVO₄, leaving them with strong redox potentials to generate reactive oxygen species. This enhanced separation of charge carriers significantly inhibits their recombination, a key factor for improving photocatalytic efficiency. researchgate.net A composite with just 3% LaVO₄ showed a degradation rate constant approximately 8.7 times higher than pure LaVO₄ and 4.9 times higher than pure g-C₃N₄. researchgate.net

Table 1: Photocatalytic Degradation Efficiency of LaVO₄/g-C₃N₄ Composites

CompositePollutantDegradation EfficiencyTime (min)Key Finding
t-LaVO₄/g-C₃N₄Rhodamine BPromisingNot SpecifiedEffectively promotes the photoactivity of g-C₃N₄. acs.org
m-LaVO₄/g-C₃N₄Rhodamine BPromisingNot SpecifiedEffectively promotes the photoactivity of g-C₃N₄. acs.org
3% LaVO₄/g-C₃N₄Methylene Blue~98%180Rate constant ~8.7 and 4.9 times higher than pure LaVO₄ and g-C₃N₄, respectively. researchgate.net

Composites of lanthanum vanadate and titanium dioxide (TiO₂) form a Type-II heterojunction, which is another effective strategy for enhancing photocatalytic activity. nih.govrsc.org This structure facilitates the separation of charge carriers, extending the lifetime of electrons and holes and thereby increasing the quantum yield of the photocatalytic reaction. nih.govrsc.org

When LaVO₄ is coupled with TiO₂, the matching band potentials allow for the efficient transfer of photogenerated electrons and holes across the interface of the two materials. nih.govrsc.org Specifically, photoexcited electrons tend to move from the conduction band of LaVO₄ to that of TiO₂, while holes move from the valence band of TiO₂ to that of LaVO₄. rsc.org This spatial separation of charges significantly reduces their recombination rate. rsc.org

LaVO₄/TiO₂ nanocomposites have demonstrated strong photocatalytic activity for the decomposition of volatile organic compounds like benzene (B151609) and toluene (B28343) under visible light. nih.govnih.gov For example, LaVO₄/TiO₂ heterojunction nanotubes, with their high specific surface area and interconnected structure, are particularly effective for the gas-phase removal of toluene. nih.govcurtin.edu.au In another study, LaVO₄/TiO₂ composites achieved significant degradation of 4-chlorophenol, with the optimal loading of LaVO₄ showing an activity approximately three times higher than that of pure TiO₂. rsc.org

Table 2: Performance of LaVO₄/TiO₂ Composite Photocatalysts

Composite StructurePollutantKey FeatureOutcome
Nanocrystalline HeterojunctionBenzeneType-II heterojunctionStrong photocatalytic activity under visible light. nih.gov
Heterojunction NanotubesTolueneHigh surface area, interconnected heterojunctionHigh photocatalytic activity and stability. nih.govcurtin.edu.au
Conformal Layer on TiO₂ Beads4-ChlorophenolType-II band alignment~3x higher degradation than pristine P25 TiO₂. rsc.org

Incorporating LaVO₄ into a mesoporous silica matrix like MCM-48 results in a nanocomposite with a significantly enhanced specific surface area and porous structure. nih.govresearchgate.net Mesoporous materials such as MCM-48 are ideal supports because their high surface area and uniform pores allow for better dispersion of the catalyst and increased access for reactant molecules. researchgate.net

A LaVO₄/MCM-48 nanocomposite prepared via a hydrothermal method demonstrated exceptional performance in the visible-light-driven degradation of phenol. nih.govresearchgate.net The composite achieved a degradation efficiency of up to 99.28% for a 20 mg/L phenol solution, a result comparatively higher than that of pure LaVO₄. nih.govresearchgate.net The enhanced performance is attributed to several factors: increased utilization of light photons, a reduced rate of electron-hole recombination, and the high specific surface area and porosity provided by the MCM-48 matrix. nih.govresearchgate.net This composite also showed excellent stability and recyclability, making it a promising candidate for wastewater treatment applications. nih.govresearchgate.net

Depositing gold (Au) nanoparticles onto LaVO₄ nanocrystals creates a highly active catalyst for oxidation reactions, most notably the low-temperature oxidation of carbon monoxide (CO). scispace.com The catalytic activity of these Au/LaVO₄ nanocomposites is strongly dependent on the size of the gold nanoparticles. scispace.comoup.com

In a novel colloidal deposition method, monodispersed Au colloids of various sizes (2, 5, 7, 11, 13, and 16 nm) were immobilized on uniform LaVO₄ nanoplates. scispace.com This technique allowed for a clear investigation of the gold particle size effect, revealing that the 5-nm Au/LaVO₄ nanocomposite exhibited the highest catalytic activity for CO oxidation at room temperature. scispace.com The activity was found to decrease rapidly for gold particles smaller than 3 nm. scispace.com Further studies showed that a 5 wt% loading of gold on the LaVO₄ support yielded the highest catalytic activity. scispace.com The precise control over the size of the pre-synthesized gold nanoparticles before their deposition on the support is a key advantage for optimizing catalytic performance. scispace.com

Table 3: Effect of Gold Particle Size on CO Oxidation by Au/LaVO₄

Au Particle Size (nm)Catalytic Activity for CO OxidationReference
2Lower than 5 nm particles scispace.com
5Highest Activity scispace.com
7Lower than 5 nm particles scispace.com
11Lower than 5 nm particles scispace.com
13Lower than 5 nm particles scispace.com
16Lower than 5 nm particles scispace.com

LaVO₄/MCM-48 Nanocomposites for Enhanced Surface Area and Degradation

Investigation of Active Species and Reaction Pathways

Understanding the active species and reaction pathways is fundamental to elucidating the photocatalytic mechanism of LaVO₄ and its composites. When a semiconductor photocatalyst like LaVO₄ absorbs light with energy greater than its band gap, it generates electron-hole pairs (e⁻-h⁺). nih.gov These charge carriers migrate to the catalyst surface and react with adsorbed molecules like water (H₂O) and oxygen (O₂) to produce highly reactive oxygen species (ROS). rsc.orgnih.gov

Trapping experiments and electron paramagnetic resonance (EPR) studies have identified the primary active species involved in the degradation of various pollutants. The main species are typically hydroxyl radicals (•OH), photogenerated holes (h⁺), and superoxide anion radicals (O₂•⁻). rsc.orgnih.govmdpi.com

The reaction pathway generally follows these steps:

Generation of Electron-Hole Pairs: LaVO₄ + hν → LaVO₄ (e⁻ + h⁺) nih.gov

Formation of Superoxide Radicals: The photogenerated electrons in the conduction band react with adsorbed molecular oxygen. The conduction band potential of LaVO₄ is more negative than the redox potential of O₂/O₂•⁻, making this reaction thermodynamically favorable. nih.gov e⁻ + O₂ → O₂•⁻ rsc.org

Formation of Hydroxyl Radicals: The photogenerated holes in the valence band are powerful oxidizing agents. The valence band position of LaVO₄ (calculated at 2.87 eV) is more positive than the redox potential required to oxidize water or hydroxide (B78521) ions to hydroxyl radicals (H₂O/•OH at 1.99 eV). nih.gov Therefore, holes can directly oxidize surface-adsorbed H₂O or OH⁻ to form •OH radicals. rsc.orgnih.gov h⁺ + H₂O → •OH + H⁺ rsc.org h⁺ + OH⁻ → •OH nih.gov

Degradation of Pollutants: These highly reactive radicals (O₂•⁻ and •OH) and the holes themselves attack and break down organic pollutant molecules into smaller, less harmful intermediates, and ultimately, into carbon dioxide and water. rsc.orgnih.gov

Detection of Superoxide Anion Radicals and Electron-Hole Pairs

The generation of reactive oxygen species is a key indicator of photocatalytic activity. In the case of LaVO₄, superoxide anion radicals (•O₂⁻) and hydroxyl radicals (•OH) are considered the primary active species responsible for the degradation of pollutants. researchgate.netrsc.org The presence and role of these species are typically confirmed through trapping experiments and specialized analytical techniques.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful and specific method for the direct detection of paramagnetic species like free radicals. wiley-vch.dedrug-dev.comfrontiersin.org By using spin-trapping agents such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), short-lived radicals like •O₂⁻ and •OH can be converted into more stable radical adducts, which can then be identified and quantified by EPR spectroscopy. drug-dev.comrsc.org

In addition to EPR, chemical probe methods are widely used. Nitroblue tetrazolium (NBT) serves as a probe for superoxide radicals; NBT is reduced by •O₂⁻, leading to a measurable change in its absorption spectrum. rsc.orgresearchgate.net Similarly, terephthalic acid (TA) is used as a probe for hydroxyl radicals. TA reacts with •OH to produce a highly fluorescent product, 2-hydroxyterephthalic acid, allowing for the quantification of •OH radicals through photoluminescence spectroscopy. researchgate.net

The efficiency of photocatalysis is heavily dependent on the separation of photogenerated electron-hole pairs. researchgate.net Techniques like photoluminescence (PL) spectroscopy, photocurrent response, and electrochemical impedance spectroscopy (EIS) are employed to study this phenomenon. A lower PL intensity generally indicates a more efficient separation of charge carriers, as the recombination that leads to luminescence is suppressed. researchgate.netresearchgate.net Transient photocurrent response measurements can also reveal enhanced separation and transfer of charges in modified LaVO₄ materials. rsc.orgresearchgate.net

Influence of Oxygen Vacancies and Defects on Photocatalytic Efficiency

Defect engineering, particularly the introduction of oxygen vacancies (OVs), is a critical strategy for enhancing the photocatalytic performance of semiconductor materials like LaVO₄. nih.govrsc.org Oxygen vacancies can significantly alter the electronic and surface properties of the catalyst. nih.govrsc.org

The presence and concentration of oxygen vacancies can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS) and Electron Paramagnetic Resonance (EPR). nih.govencyclopedia.pubresearchgate.net XPS can reveal changes in the chemical states of the constituent elements, providing indirect evidence of OVs. nih.govencyclopedia.pub EPR is used to directly detect the unpaired electrons associated with oxygen vacancies, with the signal intensity often being proportional to the OV concentration. nih.govencyclopedia.pubresearchgate.net The introduction of OVs can also lead to the formation of a defect energy level below the conduction band, which can narrow the band gap and extend the material's light absorption into the visible region, further boosting photocatalytic efficiency. rsc.org

Electrochemical Catalysis Applications

This compound and its composites have emerged as promising materials in the field of electrochemical catalysis, demonstrating significant activity that can be attributed to their unique electronic and structural properties.

Electrocatalytic Activity of LaVO₄-Based Composites (e.g., LaVO₄/h-BN)

Pristine LaVO₄ suffers from limitations such as low electrical conductivity, which can hinder its electrochemical performance. rsc.org To overcome this, LaVO₄ is often integrated into composites with conductive materials. One notable example is the combination of LaVO₄ with hexagonal boron nitride (h-BN). acs.orgnih.govresearchgate.net Although h-BN is typically an insulator, its two-dimensional structure, large surface area, and the ability for electronic modification make it a suitable support material. researchgate.netcityu.edu.hk

In LaVO₄/h-BN composites, the synergy between the two components leads to enhanced electrocatalytic activity. acs.orgnih.gov The composite material facilitates the formation of more active sites and accelerates charge transfer. acs.orgnih.govresearchgate.net This has been demonstrated in the electrochemical detection of hazardous substances, where the LaVO₄/h-BN modified electrode showed increased sensitivity and a lower limit of detection. acs.orgnih.gov The unique properties of h-BN, sometimes referred to as "white graphene," combined with the variable oxidation states of vanadium in LaVO₄, mark these composites as advanced materials for electrochemical applications. acs.orgresearchgate.net The use of h-BN as a cocatalyst has also been shown to enhance the oxygen evolution reaction (OER) by optimizing the adsorption of oxygen-containing intermediates. nih.gov

Other composites, such as those with graphene oxide (GO) or transition metal oxides like Co₃O₄ and MXenes, also show significantly improved electrochemical performance. rsc.orgresearchgate.net These materials act as a conductive matrix, resolving the poor electron transport in LaVO₄ and preventing the aggregation of nanoparticles, which ensures structural integrity during electrochemical cycling. rsc.org

Facilitation of Charge Transfer and Electronic Conductivity

A key factor in the enhanced electrocatalytic performance of LaVO₄-based composites is the facilitation of charge transfer and improved electronic conductivity. acs.orgnih.gov Techniques such as electrochemical impedance spectroscopy (EIS) are crucial for studying these properties. rsc.orgnih.gov EIS analysis of LaVO₄ composites often reveals a smaller semicircle in the Nyquist plot compared to the pristine material, indicating a lower charge-transfer resistance at the electrode-electrolyte interface. rsc.orgresearchgate.net

Theoretical Modeling and Computational Insights

First-Principles Simulations of Electronic and Optical Behavior

Simulations based on first-principles have been crucial in understanding the electronic and optical responses of LaVO4. These calculations provide a detailed picture of how electrons and photons interact within the crystal lattice.

The electronic band structure of LaVO4 is a key determinant of its electrical and optical properties. First-principles calculations have revealed that the valence band is primarily composed of O 2p orbitals, while the conduction band is dominated by V 3d orbitals. nih.gov A significant finding is the difference in the band gap nature between the two polymorphs. Tetragonal LaVO4 is predicted to have a direct band gap, whereas monoclinic LaVO4 exhibits an indirect band gap. aip.orgaip.org The calculated band gap for t-LaVO4 is approximately 3.01 eV to 3.26 eV, while for m-LaVO4, it is around 3.42 eV to 3.54 eV. aip.orgnih.gov

The dielectric function, which describes a material's response to an external electric field, has also been calculated. For monoclinic LaVO4, these calculations indicate excellent dielectric properties, particularly along the nih.gov direction. aip.orgaip.org In the case of tetragonal LaVO4, the optical properties contributed by electrons show isotropy at high frequencies. aip.orgaip.org However, when considering the contribution of lattice vibrations at zero frequency, the static dielectric tensors show anisotropy. aip.orgaip.org

Table 1: Calculated Band Gap of LaVO4 Polymorphs

PolymorphBand Gap TypeCalculated Band Gap (eV)
Tetragonal (t-LaVO4)Direct3.01 - 3.26 aip.orgnih.gov
Monoclinic (m-LaVO4)Indirect3.42 - 3.54 aip.org

Theoretical calculations have been used to predict various optical properties, including the absorption coefficient, reflectivity, and refractive index as a function of photon energy. aip.orgaip.org The absorption spectra of LaVO4 show strong absorption in the visible light range, which is attributed to charge transfer transitions from oxygen ligands to vanadium ions within the VO4 3- groups. nih.gov The refractive index is a crucial parameter for optical applications, and theoretical models provide a means to predict its value and its dependence on wavelength. qualicer.org

Table 2: Predicted Optical Properties of LaVO4

PropertyDescriptionKey Findings from Simulations
Absorption Coefficient Measures how well a material absorbs light at a given wavelength.Strong absorption in the visible range due to O 2p to V 3d charge transfer. nih.gov
Reflectivity The fraction of incident light that is reflected from the surface.Calculated as a function of photon energy to understand optical response. aip.orgaip.org
Refractive Index Describes how light propagates through the material.Predicted to be anisotropic for Nd:LaVO4. cambridge.org

First-principles linear response methods have been employed to calculate the vibrational spectra of LaVO4 polymorphs. aip.orgaip.org These calculations are in good agreement with experimental data from infrared and Raman spectroscopy. aip.orgaip.org The vibrational spectra of both monoclinic and tetragonal LaVO4 can be categorized into three main frequency regions: a low-frequency region below 240 cm⁻¹ dominated by the translation of La atoms, a middle-frequency region between 270 and 450 cm⁻¹ corresponding to the bending vibrations of O–V–O bonds, and a high-frequency region from 850 to 970 cm⁻¹ attributed to the stretching vibrations of O–V–O bonds. aip.orgaip.org Theoretical group computations predict 33 optical modes for t-LaVO4, with 12 being Raman active. nih.gov

Absorption Coefficient, Reflectivity, and Refractive Index Predictions

Atomic-Scale Modeling of Surface Chemistry and Morphology

Atomic-scale modeling provides a window into the surface properties of LaVO4, which are critical for applications such as catalysis and in controlling the growth of nanocrystals.

First-principles calculations have been used to determine the equilibrium geometries, surface energies, and surface tensions for various low-index surfaces of tetragonal LaVO4. acs.org The stability of different surfaces, such as (100), (001), and (101), has been investigated, revealing that surface energy plays a crucial role in controlling the morphology of nanocrystals. acs.orgcdmf.org.br For instance, the surface energies of the (100) and (101) surfaces have been shown to vary with the chemical environment, such as the presence of hydrogen adsorbates. acs.org

Mechanisms of Morphology Transformation Controlled by Surface Chemistry

The final shape, or morphology, of Lanthanum Vanadium Tetraoxide nanocrystals is not arbitrary but is dictated by the delicate balance of surface energies of its various crystal facets. Computational modeling has been pivotal in elucidating the mechanisms behind this morphology control, particularly for the tetragonal phase (t-LaVO₄).

First-principles calculations have been employed to investigate how surface chemistry influences the growth of t-LaVO₄ nanocrystals, especially in hydrothermal synthesis methods where the pH of the growth solution is a key variable. sci-hub.se These theoretical studies calculate the surface energies for specific low-index crystallographic planes, such as (100), (001), and (101), under different chemical conditions that simulate varying pH levels. sci-hub.seresearchgate.net

The core findings from these computational models indicate:

pH-Dependent Surface Energy: The surface energies of the (100) and (101) facets first increase and then decrease as the concentration of hydrogen adsorbates on the surface changes (simulating a shift from acidic to basic conditions). In contrast, the surface energy of the (001) facet shows a monotonous decrease. researchgate.net

Wulff Construction and Morphology: By applying the Wulff construction principle, which states that the equilibrium shape of a crystal is one that minimizes its total surface energy, researchers can predict the final morphology based on these calculated surface energies. researchgate.net The theoretical models show a clear correlation between the simulated surface chemistry and the resulting nanocrystal shape, which aligns with experimental observations where different pH values yield nanorods with varying aspect ratios and exposed facets. sci-hub.senapstic.cn

Control of Elongation: The morphologies of t-LaVO₄ are primarily controlled by the relative surface energies of the (001), (101), and (100) planes. napstic.cn For instance, a decrease in the (101) surface energy leads to an increase in the exposed area of that surface, causing the crystal structure to become less elongated. napstic.cn This provides a theoretical roadmap for experimentalists to synthesize crystals with desired shapes by tuning surface chemistry. napstic.cn

A morphology map can be generated from these calculations, illustrating the wide range of possible shapes achievable by tuning the surface energies of the dominant facets. napstic.cn

Interactive Data Table: Calculated Surface Energies for t-LaVO₄

This table, based on theoretical calculations, shows the surface energy (Esurf) for the primary facets of tetragonal LaVO₄. The variation in these energies, often controlled by synthesis conditions like pH, dictates the final crystal morphology.

Crystal FacetCalculated Surface Energy (J/m²)Role in Morphology
(100)0.88Contributes to the side surfaces of nanorods.
(001)0.77Forms the top and bottom surfaces; its energy influences the aspect ratio.
(101)1.05Responsible for the pyramidal caps (B75204) or elongation of the structure.
(110)1.25A higher-energy surface, less commonly exposed in equilibrium shapes.
(111)1.29A higher-energy surface, less commonly exposed in equilibrium shapes.

High-Pressure and High-Temperature Structural Dynamics Modeling

Computational modeling is essential for exploring the structural dynamics of LaVO₄ under conditions of extreme pressure and temperature that can be challenging to probe experimentally. These simulations provide a fundamental understanding of the material's stability and phase behavior.

Pressure-Induced Phase Transition Simulations

Ab initio calculations have been instrumental in investigating and confirming the phase stability of monoclinic (monazite-type) LaVO₄ under high pressure. sci-hub.seacs.org In conjunction with experimental techniques like X-ray diffraction and Raman spectroscopy, these simulations have revealed a significant pressure-induced phase transition. sci-hub.senapstic.cnresearchgate.net

Key findings from these simulations include:

Monoclinic-to-Monoclinic Transition: At approximately 12 GPa and room temperature, monoclinic LaVO₄ (space group P2₁/n) undergoes a phase transition to a new high-pressure monoclinic phase. sci-hub.senapstic.cnacs.org

Structural Details of the High-Pressure Phase: Computational analysis confirms that the high-pressure phase retains the same P2₁/n space group but features a doubled unit cell. sci-hub.seresearchgate.net This structural change involves an increase in the coordination numbers around both the vanadium (from four to six) and lanthanum (from nine to ten) ions. arxiv.org

Density Increase: The transition to the high-pressure phase results in a significant volume collapse and a calculated density increase of about 8%. sci-hub.seresearchgate.net

DFT-based calculations have also been used to explore the pressure evolution of vibrational modes (Raman and IR-active phonons) for both the low- and high-pressure phases, showing good agreement with experimental results. sci-hub.se

Equation of State Determination under Extreme Conditions

A material's equation of state (EOS) describes the relationship between its volume, pressure, and temperature. Ab initio calculations provide a powerful, purely theoretical method for determining the EOS of LaVO₄, which can then be validated against experimental data. researchgate.net

For monazite-type LaVO₄, the pressure-volume relationship has been calculated within the framework of density functional theory. researchgate.netresearchgate.net The results are typically fitted to a Birch–Murnaghan equation of state. sci-hub.se Theoretical calculations yield a bulk modulus (B₀)—a measure of a substance's resistance to compression—of approximately 105.2 to 105.8 GPa. sci-hub.seresearchgate.net This theoretical value is in excellent agreement with the experimentally determined value of 106 GPa, validating the accuracy of the computational models. researchgate.net

These EOS calculations also reveal that the compression of LaVO₄ is anisotropic, meaning the crystal lattice compresses differently along its various crystallographic axes. researchgate.net

Doping Effects and Defect Chemistry via Computational Methods

The introduction of dopants (impurity atoms) into the LaVO₄ lattice is a common strategy to modify its properties. Computational methods, particularly DFT, provide atomic-level insights into where dopants locate within the crystal and how they influence its electronic and magnetic characteristics.

Prediction of Dopant Site Occupancy and Local Environment

When LaVO₄ is doped, the foreign ions can potentially substitute for either La³⁺ or V⁵⁺ ions. Determining the preferred substitution site is critical, as it dictates the nature of the resulting defects (e.g., oxygen vacancies) and the material's properties.

Computational studies on acceptor-doped LaVO₄ (e.g., substituting trivalent La³⁺ with divalent alkaline earth metals like Ca²⁺, Sr²⁺, or Ba²⁺) have shown:

Dopant Site Preference: The divalent dopants are predicted to substitute for La³⁺ ions. csic.es This substitution creates a charge imbalance that is compensated by the formation of oxygen vacancies, which are crucial for ionic conductivity. csic.es

Local Environment of Protons: In the presence of humidity, these oxygen vacancies can be filled by hydroxyl groups, incorporating protons into the structure. Ab initio molecular dynamics simulations reveal that these protons preferentially form hydrogen bonds with lattice oxygen atoms near the dopant cations. csic.es

Vacancy-Induced Structural Changes: DFT optimization indicates that the presence of an oxygen vacancy can cause adjacent isolated VO₄ tetrahedra to link, forming a V₂O₇ dimer by sharing a corner. csic.es This local structural rearrangement is a key part of the ion transport mechanism.

DFT calculations have also been used to confirm the local structure around dopants like Er³⁺, providing a theoretical basis to explain differences in luminescent properties between the tetragonal and monoclinic phases of LaVO₄. acs.org

Influence of Doping on Electronic and Magnetic Structures

Doping not only alters the crystal structure but also has a profound impact on the electronic band structure of LaVO₄.

Band Gap Engineering: DFT calculations have been performed to study the effect of doping LaVO₄ with elements such as Lead (Pb) and Cadmium (Cd). These simulations predict that doping can significantly decrease the material's band gap. For instance, calculations show a reduction in the band gap from 3.455 eV in pure LaVO₄ to 2.650 eV in Pb/Cd-doped LaVO₄. researchgate.net This tuning of the band gap is critical for applications in photocatalysis and electronic devices.

Enhanced Ionic Conductivity: For acceptor-doped LaVO₄, DFT and ab initio molecular dynamics simulations have elucidated the mechanism of enhanced ionic transport. The simulations show that oxide ion transport occurs via a synergistic mechanism involving the breaking and reforming of V₂O₇ dimers facilitated by oxygen vacancies. csic.es Proton migration is shown to occur through a process of hopping and rotation between different VO₄ tetrahedral groups. csic.es

Luminescence Properties: The influence of doping on luminescence has also been explored computationally. DFT calculations have confirmed that the local structural symmetry around an Er³⁺ dopant is a key factor in the enhanced fluorescence intensity observed in tetragonal LaVO₄ compared to its monoclinic counterpart. acs.org Similarly, DFT calculations support experimental findings that co-doping with Ba²⁺ ions can enhance the upconversion luminescence in Yb³⁺/Er³⁺-doped LaVO₄ by modifying the crystal structure symmetry. bohrium.com

Interactive Data Table: Computational Insights into Doped LaVO₄

This table summarizes key findings from DFT and ab initio simulations on doped this compound.

Dopant SystemComputational MethodKey Prediction/InsightReference
Ca²⁺, Sr²⁺, Ba²⁺ in LaVO₄DFT, Ab initio MDDopants substitute for La³⁺, creating oxygen vacancies. Protons bond near dopants and migrate via hopping/rotation. csic.es
Pb²⁺, Cd²⁺ in LaVO₄DFTDoping decreases the electronic band gap from ~3.46 eV to ~2.65 eV. researchgate.net
Er³⁺ in LaVO₄DFTLocal structure around Er³⁺ in the tetragonal phase is responsible for higher fluorescence intensity. acs.org
Ba²⁺, Yb³⁺, Er³⁺ in LaVO₄DFTBa²⁺ co-doping enhances upconversion luminescence by altering crystal structure symmetry. bohrium.com

Modeling Oxygen Vacancies and Other Lattice Defects

The theoretical modeling of oxygen vacancies and other lattice defects in this compound (LaVO₄) is crucial for understanding its intrinsic properties and its behavior in various applications. Computational methods, particularly those based on density functional theory (DFT), are powerful tools for investigating the formation, stability, and electronic consequences of these imperfections within the crystal lattice. numberanalytics.com

The creation of oxygen vacancies can be induced, for example, by acceptor doping, where a divalent cation like Strontium (Sr²⁺) replaces a trivalent Lanthanum (La³⁺) ion. csic.es This substitution creates a charge imbalance that is compensated by the formation of oxygen vacancies, which in turn can facilitate proton defect stabilization. csic.es

Computational simulations, such as those employing the Vienna Ab initio Simulation Package (VASP) with the projected augmented wave (PAW) method, are used to model these phenomena. csic.es For instance, a 2 × 2 × 2 monoclinic supercell of LaVO₄ can be used as a structural model to study the effects of doping and vacancy formation. csic.es

Energetics of Defect Formation

First-principles calculations are employed to determine the formation energies of various point defects. researchgate.net The stability of a defect depends on the atomic chemical potentials and the Fermi level. Under oxygen-poor conditions, the formation of oxygen vacancies, which act as double donors, is generally favored. researchgate.net Conversely, under oxygen-rich conditions, acceptor-type defects may become more stable. researchgate.net

Systematic characterization experiments and DFT calculations are used to understand the enhanced catalytic activity that can arise from the introduction of oxygen vacancies. researchgate.net The formation energy of an oxygen vacancy is a key parameter that influences its concentration and, consequently, the material's properties.

Table 1: Computational Parameters for Defect Modeling in LaVO₄

ParameterValue/MethodSource
Computational Method Density Functional Theory (DFT) numberanalytics.comcsic.es
Software Package VASP (Vienna Ab initio Simulation Package) csic.es
Pseudopotential Method Projected Augmented Wave (PAW) csic.es
Supercell Model 2 × 2 × 2 monoclinic supercell csic.es
Plane Wave Cutoff Energy 400 eV csic.es
k-point Mesh 3 × 3 × 3 csic.es

Impact on Electronic Structure and Morphology

The presence of oxygen vacancies and other lattice defects can significantly alter the electronic structure of LaVO₄. researchgate.net These defects can introduce localized states within the band gap, affecting the material's conductivity and optical properties. numberanalytics.com For example, in some perovskites, electrons from a formed oxygen vacancy can become trapped at the vacancy site, creating F-type centers. mdpi.com

Theoretical calculations also provide insights into the surface stability and morphology of LaVO₄ crystals. cdmf.org.br The stability of different crystal surfaces is influenced by the density of broken bonds, which can be considered a type of surface defect. cdmf.org.br By calculating the surface energies of various crystallographic planes, the equilibrium morphology of the crystal can be predicted using Wulff construction. cdmf.org.br The order of surface stability for tetragonal LaVO₄ has been calculated as (100) > (110) > (101) > (111) > (001). cdmf.org.br

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of defects, such as the migration of oxygen ions and protons through the lattice. numberanalytics.comcsic.es These simulations have revealed that the presence of oxygen vacancies can facilitate the formation of V₂O₇ dimers, which provides a mechanism for ion exchange. csic.es

Table 2: Calculated Surface Properties of Tetragonal LaVO₄

Surface PlaneSurface Energy (J/m²)Broken Bonding Density (Db)Stability Order (from Energy)Stability Order (from Db)Source
(100) 0.480.04611 cdmf.org.br
(110) 0.760.05422 cdmf.org.br
(101) 0.930.07635 cdmf.org.br
(111) 1.010.06343 cdmf.org.br
(001) 1.250.07354 cdmf.org.br

Advanced Material Applications and Emerging Research Directions

Luminescent Thermometry and Thermal History Sensing

The ability to accurately measure temperatures, particularly the maximum temperature an object has been exposed to, is critical in many industrial and scientific fields. LaVO₄ doped with specific rare-earth ions has emerged as a powerful tool for this purpose, acting as a "thermal history phosphor."

A novel approach for thermal history sensing utilizes the irreversible, temperature-induced structural phase transition of Europium-doped Lanthanum Vanadium Tetraoxide (LaVO₄:Eu³⁺). rsc.orgrsc.org This material undergoes a phase change from a low-temperature tetragonal structure (I4₁/amd space group) to a high-temperature monoclinic structure (P2₁/c space group). rsc.org This structural transformation begins to occur in the temperature range of 600 °C to 700 °C. rsc.org

The principle behind the sensing capability lies in the change of the local crystal environment of the dopant Eu³⁺ ions as the host LaVO₄ structure transforms. rsc.orgrsc.org The emission spectrum of Eu³⁺ is highly sensitive to the symmetry of its crystallographic site. In the initial tetragonal phase, the emission spectrum has a characteristic shape. As the material is heated and the monoclinic phase begins to form, a new spectral signature corresponding to Eu³⁺ in this different symmetry environment appears. rsc.org

This change allows for a ratiometric analysis, where the luminescence intensity ratio (LIR) between two specific electronic transitions of the Eu³⁺ ion is used as an indicator of the maximum temperature experienced. rsc.orgrsc.org Specifically, researchers monitor the ratio of the hypersensitive ⁵D₀ → ⁷F₂ transition to the ⁵D₀ → ⁷F₁ transition. rsc.orgresearchgate.net A significant decrease in this intensity ratio is observed as the annealing temperature increases, corresponding to the gradual and irreversible conversion to the monoclinic phase. rsc.orgrsc.org This change in the spectroscopic features serves as a permanent record of the material's thermal history. rsc.org

The effectiveness of a thermal phosphor is determined by its sensitivity and temperature resolution. For thermal history sensing based on the phase transition in LaVO₄:Eu³⁺, a relative sensitivity of 0.38% °C⁻¹ has been reported at 800 °C. rsc.orgresearchgate.net This method provides a reliable and consistent readout for determining the thermal history of components in harsh environments or with limited access. rsc.orgresearchgate.net

Beyond thermal history applications, LaVO₄ phosphors have also been investigated for real-time optical thermal sensing. In these applications, different dopants and sensing strategies are employed. For instance, a low-doped LaVO₄:Eu³⁺ phosphor was utilized as a multimode optical thermometer over a wide temperature range (98–723 K), achieving a maximum relative sensitivity of 1.49% K⁻¹ at room temperature with a calculated temperature resolution of 0.6 K. rsc.org

In another study, Thulium and Ytterbium co-doped LaVO₄ (LaVO₄:Tm³⁺/Yb³⁺) was used for fluorescence intensity ratio (FIR) based optical thermometry. This system, using non-thermally coupled energy levels, demonstrated an absolute sensitivity of 21.2 × 10⁻³ K⁻¹ at 653 K, which was noted to be higher than that of a comparable Gadolinium Vanadate (B1173111) (GdVO₄) phosphor. nih.gov

Table 1: Performance of LaVO₄-Based Luminescent Thermometers

Phosphor CompositionSensing ApplicationKey PrincipleReported SensitivityReference
LaVO₄:Eu³⁺Thermal HistoryIrreversible Phase Transition0.38% °C⁻¹ at 800 °C rsc.org, researchgate.net
LaVO₄:Eu³⁺Multimode Optical SensingTemperature-Dependent Luminescence1.49% K⁻¹ at room temp. rsc.org
LaVO₄:Tm³⁺/Yb³⁺Optical ThermometryFluorescence Intensity Ratio (FIR)21.2 × 10⁻³ K⁻¹ at 653 K nih.gov

Luminescence Ratiometric Indicators Driven by Phase Transitions

Resistive Switching Phenomena in LaVO₄ Thin Films

LaVO₄ thin films are being explored for their potential in resistive random-access memory (RRAM), a type of non-volatile memory. These devices operate by electrically switching a material between a high resistance state (HRS) and a low resistance state (LRS). researchgate.net

Researchers have demonstrated that memory devices with a structure of Au/LaVO₄/Pt exhibit unipolar resistive switching. researchgate.net This means the switching between the HRS and LRS depends on the amplitude of the applied voltage, not its polarity. mdpi.com The Au/LaVO₄/Pt devices show excellent performance characteristics, including a high resistance ratio between the LRS and HRS of approximately 10⁴, reproducible switching effects, and good endurance and data retention. researchgate.net The conduction mechanism in the LRS is identified as Ohmic conduction, while in the higher voltage region of the HRS, it is governed by Poole-Frenkel emission. researchgate.net

A significant advantage of the Au/LaVO₄/Pt memory device is its "forming-free" operation. researchgate.netresearchgate.net Many RRAM devices require an initial high-voltage "forming" step to create conductive pathways in the insulating layer before regular switching can occur. mdpi.com However, the as-prepared Au/LaVO₄/Pt devices are already in the LRS, eliminating the need for this electroforming process. researchgate.net

The widely accepted mechanism for this resistive switching is the formation and rupture of nanoscale conductive filaments within the LaVO₄ film. researchgate.netresearchgate.net It is suggested that these filaments are composed of oxygen vacancies. researchgate.netresearchgate.net The switching from HRS to LRS (SET operation) corresponds to the formation or reconnection of these filaments, while the switch from LRS to HRS (RESET operation) is caused by their rupture. arxiv.org Studies on the Au/LaVO₄/Pt system have further proposed that the conductive filaments have a conical shape. researchgate.netresearchgate.net This forming-free behavior, combined with stable and high-performance switching, makes LaVO₄ a promising material for future non-volatile memory applications. researchgate.net

Table 2: Resistive Switching Parameters of Au/LaVO₄/Pt Devices

ParameterValue / CharacteristicReference
Switching TypeUnipolar researchgate.net
Forming ProcessForming-Free (as-prepared in LRS) researchgate.net, researchgate.net
Resistance Ratio (HRS/LRS)~10⁴ researchgate.net
Switching MechanismFormation/Rupture of Conductive Filaments researchgate.net, researchgate.net
Filament CompositionOxygen Vacancies researchgate.net, researchgate.net
Conduction (LRS)Ohmic researchgate.net
Conduction (HRS)Poole-Frenkel Emission researchgate.net

Unipolar Resistive Switching Behavior

Potential in Solid-State Lighting and Display Technologies

The luminescence properties of LaVO₄ also make it a candidate material for phosphors in solid-state lighting (SSL) and display technologies. jkcs.or.kr By doping the LaVO₄ host material with different elements, the color and efficiency of the emitted light can be tuned.

For example, LaVO₄ doped with trivalent chromium (Cr³⁺) has been shown to produce yellow (581 nm) and red (634 nm) light when excited by blue light, making it potentially useful for SSL devices. bohrium.com The tetragonal phase of Europium-doped LaVO₄ (t-LaVO₄) is considered a particularly promising and inexpensive candidate for lighting and display applications due to its superior luminescence properties compared to the monoclinic phase. jkcs.or.kr Furthermore, research has shown that the photoluminescence intensity of LaVO₄:Eu³⁺ can be significantly improved. Co-doping with calcium (Ca²⁺) ions was found to enhance the photoluminescence intensity by a factor of 4.5, which is a desirable characteristic for practical applications in bright lighting and displays. nih.gov These findings highlight the potential of engineered LaVO₄ phosphors to contribute to the development of efficient and color-tunable lighting and display systems. jkcs.or.krbohrium.com

Prospects in Solar Energy Conversion and Water Treatment

The dual challenges of clean energy generation and water purification are critical areas where advanced materials can offer innovative solutions. Vanadium-based compounds, particularly perovskite oxides, are being investigated for their promising electronic and photocatalytic properties.

Solar Energy Conversion

The quest for more efficient solar energy systems has led researchers to explore materials beyond conventional silicon. samaterials.com One area of significant interest is the use of perovskite oxides in photovoltaic (PV) cells. frontiersin.orgsunsave.energy While extensive research has focused on Lanthanum Vanadium Trioxide (LaVO₃) as a potential photon absorber for next-generation solar cells, the closely related LaVO₄ holds theoretical promise. samaterials.com LaVO₃ is utilized in the manufacturing of solar cells due to its potential for efficient energy conversion. samaterials.com

General applications of solar energy are diverse, including electricity generation, water heating, and water distillation. e-greenelectrical.com.autongwei.cn Materials like LaVO₄ could potentially be integrated into thin-film solar cells. sunsave.energy Thin-film technologies, which involve depositing layers of photovoltaic material onto a substrate, offer flexibility and a smaller material footprint. sunsave.energy The development of LaVO₄ as a stable and efficient absorber layer could contribute to this evolving field.

Water Treatment

Photocatalysis has emerged as a sustainable technology for treating wastewater by using light to decompose organic pollutants into less harmful substances. nih.gov This process relies on semiconductor materials that, when activated by light, generate reactive oxygen species to break down contaminants. nih.gov

Lanthanum-based perovskites and other vanadium oxides have shown potential in this domain. For instance, lanthanum-based perovskites like LaFeO₃ are noted for their stability and narrow bandgap, making them suitable for photocatalysis. frontiersin.org Research on a palladium-vanadium tetroxide glass bead-filled photoreactor demonstrated a significantly faster degradation of phenol (B47542) compared to other reactor types, highlighting the effectiveness of vanadium tetraoxide compounds in water treatment. nih.gov Similarly, lanthanum-doped copper oxide (La-doped CuO) nanostructures have proven to be effective photocatalysts for degrading methylene (B1212753) blue dye. unimib.it

These findings suggest a strong potential for LaVO₄ as a photocatalyst. Its performance could be influenced by particle size, surface area, and band gap, which can be tailored during synthesis. unimib.it The table below summarizes the photocatalytic performance of related materials, indicating potential research targets for LaVO₄.

Table 1: Photocatalytic Performance of Vanadium and Lanthanum-Based Materials

Photocatalyst MaterialTarget PollutantKey Finding
Palladium-Vanadium TetroxidePhenol132% faster degradation rate than flat plate reactors. nih.gov
La-doped CuOMethylene BlueOver 97% cyclic stability in dye degradation. unimib.it
LaFeO₃Organic PollutantsExhibits high stability and a narrow bandgap suitable for photocatalysis. frontiersin.org

Integration in Advanced Functional Devices

The unique electronic and optical properties of vanadium oxides make them candidates for a range of advanced functional devices. nih.gov These materials can be integrated into systems for applications in electronics, sensing, and optical coatings. samaterials.comnih.gov

Lanthanum Vanadium Oxide (LaVO₃) is already used in semiconductor manufacturing and for creating optical coatings, where thin films with tunable properties are essential. samaterials.com Vanadium oxides exhibit diverse electrical and optical characteristics due to vanadium's multiple oxidation states (V³⁺, V⁴⁺, V⁵⁺), which can be manipulated for various applications. nih.govwikipedia.org This versatility is key for developing new functional devices. nih.gov

The potential applications for LaVO₄-based materials in this area include:

Sensors: Vanadium oxide nanostructures are explored for their sensing properties. nih.gov Devices could be designed to detect specific gases or environmental conditions by monitoring changes in electrical conductivity or other material properties.

Memristors: Vanadium oxides are considered for memristive devices, which have potential applications in next-generation data storage and neuromorphic computing due to their ability to alter resistance based on historical current flow.

Optical Systems: The properties of vanadium oxides are leveraged in optical devices where changes in refractive index are important. nih.gov LaVO₄ could be developed for specialized lenses or coatings.

Table 2: Potential Applications of LaVO₄ in Functional Devices

Device TypeRelevant Property of Vanadium OxidesPotential LaVO₄ Application
Gas SensorsChange in electrical conductivity upon gas adsorption. nih.govDevelopment of selective and sensitive gas sensors.
MemristorsElectrically induced resistance switching.Use in high-density, low-power memory and computing hardware.
Optical CoatingsTunable refractive index and optical transparency. samaterials.comnih.govCreation of anti-reflective or specialized filter coatings.

Future Research Avenues and Interdisciplinary Investigations for LaVO₄-Based Materials

While research into lanthanum vanadium oxides has shown promise, many areas remain for future exploration, particularly for the LaVO₄ compound. A significant portion of existing studies has concentrated on LaVO₃, creating a clear opportunity to investigate and characterize LaVO₄ to determine if it possesses similar or superior properties. samaterials.com

Future Research Avenues

Synthesis and Characterization: Developing controlled synthesis methods to produce LaVO₄ with specific morphologies (e.g., nanoparticles, nanosheets) is a fundamental step. nih.gov Subsequent characterization of its structural, electronic, and optical properties will be crucial.

Doping and Composites: Investigating the effects of doping LaVO₄ with other elements could enhance its photocatalytic or electronic performance, similar to how lanthanum doping improves copper oxide nanostructures. unimib.it Furthermore, creating composites by combining LaVO₄ with other materials, like graphene or other polymers, could unlock new functionalities. mdpi.com

Performance Optimization in Applications: Systematic studies are needed to optimize the performance of LaVO₄ in solar cells and photocatalytic reactors. This includes testing its long-term stability, quantum efficiency, and effectiveness in degrading a wider range of pollutants. frontiersin.orgnih.gov

Life Cycle Analysis: As with any new sustainable material, conducting thorough life cycle analyses is necessary to understand the full environmental impact of LaVO₄-based technologies, from production to disposal or recycling. mdpi.com

Interdisciplinary Investigations The full potential of LaVO₄ can be unlocked through collaboration across various scientific and engineering disciplines.

Materials Science and Physics: Solid-state physicists and materials scientists can collaborate to understand the fundamental electronic structure and charge transport mechanisms within LaVO₄, which is essential for optimizing it for electronic devices. nih.gov

Chemistry and Chemical Engineering: Chemists can pioneer new synthesis routes and surface functionalization techniques, while chemical engineers can design and scale up efficient photoreactor systems for water treatment applications. nationalmaglab.org

Environmental and Civil Engineering: Collaboration with environmental engineers is needed to test LaVO₄-based water treatment systems on real-world wastewater streams and to assess their integration into existing infrastructure. nih.govmdpi.com

By pursuing these research avenues and fostering interdisciplinary work, the scientific community can fully elucidate the potential of this compound and pave the way for its use in next-generation sustainable technologies.

Q & A

Q. What cross-validation strategies address discrepancies in elemental analysis of LaVO₄ (e.g., La/V ratios)?

  • Methodological Answer : Combine ICP-OES for bulk composition with energy-dispersive X-ray spectroscopy (EDS) for localized stoichiometry. Neutron activation analysis (NAA) resolves trace impurities, while X-ray fluorescence (XRF) provides non-destructive validation .

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